molecular formula C12H17N3 B3166331 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine CAS No. 910380-43-7

2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Cat. No.: B3166331
CAS No.: 910380-43-7
M. Wt: 203.28 g/mol
InChI Key: BHGLSKXLAUXOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-propylbenzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGLSKXLAUXOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Profiling and Pharmacological Utility of 2-(1-Propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzimidazole scaffold is recognized as a "privileged structure" due to its ability to act as a bioisostere for naturally occurring indoles and purines[1]. 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (also documented as 2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanamine) represents a highly specialized building block within this class. The strategic placement of an N1-propyl chain and a C2-ethanamine moiety creates a molecule with highly tunable lipophilicity and a flexible, basic hydrogen-bond donor/acceptor site.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural theory and practical laboratory application. This guide dissects the physicochemical properties, synthetic methodologies, and pharmacological screening protocols required to utilize this compound effectively in drug discovery, particularly in the modulation of voltage-gated sodium channels (e.g., Nav1.8) and aminergic G-protein coupled receptors (GPCRs)[2].

Physicochemical Profiling & Structural Analytics

Understanding the baseline physicochemical properties of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is critical for predicting its pharmacokinetic behavior and designing downstream assays. The primary amine is highly basic (predicted pKa ~9.5–10.2), ensuring it is predominantly protonated at physiological pH (7.4). Conversely, the benzimidazole N3 nitrogen is weakly basic (pKa ~5.5), meaning the core remains largely unprotonated in systemic circulation, allowing the lipophilic propyl group to drive membrane permeation.

Table 1: Core Physicochemical and Identification Data
PropertyValueCausality / Significance
Molecular Formula C12H17N3Dictates the exact mass for mass spectrometry (MS) validation.
Molecular Weight 203.28 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization.
SMILES String NCCC1=NC2=CC=CC=C2N1CCCEssential for computational docking and cheminformatics database querying.
InChI Key BHGLSKXLAUXOIS-UHFFFAOYSA-NProvides a unique, hash-based identifier to prevent database collisions.
Physical Form SolidFacilitates stable long-term storage (Combustible Solid, WGK 3).

Pharmacological Utility: Nav1.8 Channel Modulation

Benzimidazole derivatives featuring alkyl and amine substitutions are heavily patented as modulators of the Nav1.8 voltage-gated sodium channel, a critical target for neuropathic and inflammatory pain[2]. The structural logic is precise: the lipophilic N1-propyl group anchors the molecule into the hydrophobic fenestrations of the channel's inner pore, while the protonated C2-ethanamine interacts electrostatically with the selectivity filter or the local anesthetic (LA) binding site, stabilizing the channel in its inactive state.

G A Compound C12H17N3 B Nav1.8 Channel (DRG Neurons) A->B Binding C Na+ Influx Blockade B->C State-dependent Inhibition D Action Potential Attenuation C->D E Analgesic Efficacy D->E

Fig 1: Mechanism of action for Nav1.8 channel modulation by benzimidazole derivatives.

Synthetic Methodology & Retrosynthetic Logic

To ensure high purity and yield, the synthesis of 1,2-disubstituted benzimidazoles must avoid unwanted side reactions (e.g., self-condensation of the primary amine). The following self-validating protocol utilizes a Boc-protecting group strategy to maintain absolute regiocontrol.

Phase 1: Core Assembly
  • N-Alkylation: React 1-fluoro-2-nitrobenzene with n-propylamine in the presence of potassium carbonate ( K2​CO3​ ) in DMF at 80°C.

    • Causality: The electron-withdrawing nitro group activates the ortho-fluorine for Nucleophilic Aromatic Substitution ( SN​Ar ), cleanly yielding N-propyl-2-nitroaniline.

  • Reduction: Subject the intermediate to catalytic hydrogenation (10% Pd/C, H2​ balloon) in ethanol.

    • Causality: Reduces the nitro group to an amine, generating the highly reactive N-propylbenzene-1,2-diamine necessary for cyclization.

Phase 2: Condensation and Cyclization
  • Amide Coupling: React the diamine with N-Boc- β -alanine using EDC·HCl and HOBt in dichloromethane (DCM).

    • Causality: The Boc group prevents the primary amine of β -alanine from reacting with the coupling reagents, ensuring the carboxylic acid exclusively acylates the less sterically hindered primary aniline nitrogen of the diamine.

  • Cyclization: Dissolve the resulting amide in glacial acetic acid and heat to 80°C for 4 hours.

    • Causality: The acidic environment and heat drive the intramolecular dehydration, closing the imidazole ring to form the Boc-protected benzimidazole.

Phase 3: Deprotection and Validation (Self-Validating System)
  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.

    • Causality: TFA cleanly cleaves the Boc group without degrading the benzimidazole core. The volatile byproducts (isobutylene and CO2​ ) are easily removed in vacuo.

  • QC Validation: Analyze the final product via LC-MS (Expected [M+H]+=204.15 ) and 1H -NMR. The disappearance of the massive 9-proton singlet at ~1.4 ppm confirms complete Boc removal.

G N1 Step 1: N-Alkylation 1-Fluoro-2-nitrobenzene + Propylamine N2 Step 2: Reduction Pd/C, H2 Yields Diamine N1->N2 N3 Step 3: Condensation N-Boc-beta-alanine EDC/HOBt N2->N3 N4 Step 4: Cyclization Glacial AcOH, Heat Benzimidazole Core N3->N4 N5 Step 5: Deprotection TFA / DCM Removes Boc N4->N5 N6 Final Product C12H17N3 N5->N6

Fig 2: Five-step retrosynthetic and forward synthesis workflow for the target compound.

Experimental Protocol: Automated Patch-Clamp (APC) Validation

To validate the compound's efficacy as a Nav1.8 modulator, an Automated Patch-Clamp (APC) assay is the gold standard. This protocol is designed to be self-validating by incorporating state-dependent voltage protocols.

Materials:

  • HEK293 cells stably expressing human Nav1.8.

  • Extracellular solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES (pH 7.4).

  • Intracellular solution (ICS): 110 mM CsF, 10 mM NaF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-Nav1.8 cells at 70-80% confluency to ensure optimal membrane health and seal resistance.

  • Whole-Cell Configuration: Apply suction to establish a gigaseal (>1 G Ω ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell access.

    • Causality: A seal >1 G Ω is mandatory to prevent leak currents from masking the true sodium channel kinetics.

  • Voltage Protocol (State-Dependence):

    • Resting State Block: Hold cells at -120 mV, step to +10 mV for 20 ms.

    • Inactivated State Block: Hold cells at a depolarized potential (e.g., -50 mV, where ~20% of channels are inactivated), step to +10 mV for 20 ms.

    • Causality: Benzimidazoles often exhibit higher affinity for the inactivated state of the channel. Testing both states proves the mechanistic hypothesis.

  • Compound Application: Perfuse 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine at escalating concentrations (0.1 μ M to 30 μ M). Use 0.1% DMSO as a vehicle control (Negative Control) and Tetrodotoxin (TTX) as a Positive Control.

  • Data Analysis: Calculate the IC50​ by plotting the normalized peak current against the log concentration of the compound.

References

  • Google Patents. "CA2861439A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators".

Sources

A Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This technical guide provides a comprehensive literature review of a specific, highly active subclass: 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine and its analogs. We delve into the core synthetic methodologies for constructing these molecules, explore the diverse and potent biological activities they exhibit—from opioid agonism to anticancer and antiviral effects—and synthesize the critical structure-activity relationships (SAR) that govern their function. This document serves as a foundational resource for researchers aiming to design, synthesize, and develop novel therapeutics based on this versatile chemical scaffold.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a structural motif present in numerous clinically significant drugs.[1][2] Its unique architecture allows it to engage with biological targets through various non-covalent interactions, including hydrogen bonding, π–π stacking, and metal coordination.[3] The versatility of the benzimidazole nucleus is evident in the broad spectrum of pharmacological activities its derivatives possess, including anti-inflammatory, antiviral, anticancer, anthelmintic, and antihypertensive properties.[2][4]

This guide focuses specifically on analogs of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine. This scaffold is characterized by three key features that can be systematically modified to tune biological activity:

  • The N1-propyl group: Alkylation at this position significantly influences pharmacokinetic properties and receptor affinity.[5]

  • The C2-ethanamine side chain: This basic moiety is crucial for interacting with specific biological targets.

  • The benzimidazole core: The benzene ring can be substituted to further modulate the molecule's electronic and steric properties.

Understanding the interplay between these structural components is paramount for the rational design of new and effective therapeutic agents.[2]

Core Synthetic Strategies

The synthesis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine analogs generally follows a modular, multi-step approach. The causality behind this workflow is to first establish the core heterocyclic system and then introduce the specific side chains, which allows for the generation of a diverse library of analogs from common intermediates.

General Synthetic Workflow

The most common pathway involves three key stages: formation of the benzimidazole ring, introduction of the C2 side chain, and finally, N-alkylation.

Synthetic Workflow cluster_0 Stage 1: Benzimidazole Core Formation cluster_1 Stage 2: N1-Alkylation cluster_2 Stage 3: Analog Generation A o-Phenylenediamine C 2-(2-Aminoethyl)-1H-benzimidazole A->C Phillips Condensation (Acid catalyst, heat) B Carboxylic Acid Derivative (e.g., 3-Aminopropanoic Acid) B->C E Target Compound: 2-(1-propyl-1H-benzodiazol-2-yl)ethan-1-amine C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D 1-Bromopropane D->E F Substituted o-Phenylenediamines H Diverse Analogs F->H Repeat Stage 1 & 2 G Various Alkyl Halides G->H

Caption: General three-stage synthetic workflow for target analogs.

Experimental Protocol: N1-Alkylation of 2-Substituted Benzimidazoles

This protocol is a representative example for introducing the N-propyl group onto a pre-formed benzimidazole core. The choice of a phase-transfer catalyst can be crucial when dealing with reactants of differing polarity, ensuring efficient interaction between the base and the organic substrate.[6]

Objective: To synthesize 1-propyl-2-(substituted)-1H-benzimidazole from a 2-(substituted)-1H-benzimidazole precursor.

Materials:

  • 2-(Substituted)-1H-benzimidazole (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium hydroxide (KOH), 30% aqueous solution or anhydrous Potassium Carbonate (K2CO3) (3.0 eq)

  • Tetrabutylammonium hydrogen sulfate (Phase-transfer catalyst, optional) (0.1 eq)

  • Dimethylformamide (DMF) or Acetonitrile (Solvent)

Procedure:

  • Reaction Setup: To a solution of the 2-(substituted)-1H-benzimidazole in DMF, add potassium carbonate (or KOH). The base is critical for deprotonating the acidic N-H of the imidazole ring, forming a nucleophilic anion.

  • Reagent Addition: Add 1-bromopropane to the mixture. The reaction is typically stirred at room temperature or gently heated (e.g., 60°C) to facilitate the SN2 reaction.[6]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, the reaction mixture is poured into ice-cold water. This step precipitates the organic product while dissolving the inorganic salts.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure N1-propylated benzimidazole.[7]

This self-validating system confirms product formation through TLC monitoring and ensures purity via chromatographic separation, with final structure confirmation by spectroscopic methods (NMR, MS).[6][8]

Key Biological Activities and Mechanisms of Action

Analogs of the 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine scaffold exhibit a remarkable range of biological activities, primarily by acting on key receptors and enzymes.

Opioid Receptor Agonism

A significant finding in the pharmacology of this class is their potent activity as µ-opioid receptor agonists.[9] A series of N-alkyl, 2-benzyl-benzimidazole derivatives, known as "nitazenes," were first synthesized in the 1950s and have recently re-emerged as potent synthetic opioids. Their mechanism involves binding to and activating the µ-opioid receptor, which leads to downstream signaling effects, including analgesia but also severe adverse effects like respiratory depression.[9]

The structural similarity of the target scaffold to these compounds is striking. The N-alkyl group and the C2-side chain are critical for this activity.

Opioid_Signaling Analog Benzimidazole Analog (e.g., Nitazene) MOR µ-Opioid Receptor (GPCR) Analog->MOR Binds & Activates Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel (K+ Efflux ↑) Gi->GIRK Activates Ca Ca2+ Channel (Ca2+ Influx ↓) Gi->Ca Inhibits cAMP cAMP ↓ AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca->Analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

Table 1: Representative Benzimidazole-Based Opioid Agonists

CompoundKey Structural FeaturesRelative Potency (Morphine = 1)Reference
Etonitazene N-diethylaminoethyl, C2-(4-ethoxybenzyl)~1,000-1,500x[9]
Isotonitazene N-diethylaminoethyl, C2-(4-isopropoxybenzyl)~500x[9]
Metonitazene N-diethylaminoethyl, C2-(4-methoxybenzyl)Potent Agonist[9]
Protonitazene N-diethylaminoethyl, C2-(4-propoxybenzyl)More potent than morphine[9]

Note: The target compound of this review shares the N-alkyl and C2-ethylamine core structure, suggesting a high potential for similar opioid activity.

Antiproliferative and Anticancer Activity

Numerous benzimidazole derivatives have been investigated as anticancer agents.[1][10][11] Their mechanisms are often multifaceted, but two prominent pathways involve the disruption of cellular machinery essential for division and proliferation.

  • Microtubule Targeting: Some analogs function as microtubule targeting agents (MTAs). By binding to tubulin, they can disrupt the dynamic process of microtubule formation and de-polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Topoisomerase Inhibition: Other derivatives act as human topoisomerase I (Hu-TopoI) inhibitors. These enzymes are critical for managing DNA topology during replication. Inhibition leads to DNA damage and cell death.[10]

Derivatives with amino or amido side chains have shown significant antiproliferative activity in the submicromolar range against various human cancer cell lines.[7]

Antiviral Activity

N-alkylated benzimidazoles have shown promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV). In silico and in vitro studies suggest that these molecules can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] They bind to an allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function and halts viral replication.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly sensitive to their substitution patterns. SAR studies provide a roadmap for designing analogs with enhanced potency and selectivity.[4][13]

SAR_Diagram cluster_0 Structure-Activity Relationships Structure N1 N1-Substituent (R1) - Alkyl chains (e.g., propyl) - Influences lipophilicity & receptor fit N1->Structure C2 C2-Side Chain (R2) - Ethan-1-amine is key - Basic nitrogen for H-bonding - Can be modified (e.g., benzyl for opioid activity) C2->Structure Benzene Benzene Ring (R3, R4) - Halogen (Cl, F) or NO2 groups - Modulates electronic properties & potency Benzene->Structure

Caption: Key modification sites for SAR studies on the benzimidazole scaffold.

Influence of the N1-Substituent

Substitution at the N1 position is a critical determinant of activity.[5]

  • Alkyl Chains: The length and branching of the alkyl chain (e.g., ethyl, propyl, isobutyl) can significantly impact binding affinity. For antiviral NNRTIs, specific hydroxylated alkyl groups at N1 were found to be favorable.[12]

  • Aromatic Groups: Introducing a phenyl ring at the N1 position has been shown to produce strong antiproliferative activity against certain cancer cell lines.[14]

Influence of the C2-Substituent

The C2 position is arguably the most versatile for introducing diversity and directing the compound towards specific targets.

  • Opioid Agonists: A C2-benzyl group, particularly one with a para-alkoxy substituent (methoxy, ethoxy, propoxy), is a hallmark of the potent nitazene opioids.[9]

  • Antiproliferative Agents: Aryl groups at the C2 position can confer microtubule-targeting activity.[1] Amino and amido-substituted chains have also proven effective.[7]

  • Antiviral Agents: For NNRTIs, smaller groups or specific heterocyclic rings at C2 can optimize binding to the allosteric pocket of the reverse transcriptase enzyme.[12]

Influence of Benzene Ring Substitutions

Modifying the C5 and C6 positions of the fused benzene ring fine-tunes the electronic properties and can enhance activity.

  • Electron-Withdrawing Groups: Groups like nitro (NO2) or halogens (Br) have been incorporated into antiviral benzimidazoles, with some compounds showing excellent inhibitory properties against viruses like Yellow Fever Virus (YFV).[12]

  • Cyano Groups: A cyano group on the benzimidazole core, combined with an N-isobutyl side chain, resulted in moderate antiproliferative activity.[14]

Conclusion and Future Directions

The 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine scaffold and its analogs represent a highly versatile and pharmacologically potent class of molecules. The literature clearly demonstrates that subtle modifications to the N1, C2, and C5/C6 positions can steer the biological activity towards vastly different targets, including opioid receptors, viral enzymes, and components of the cancer cell cycle machinery.

The profound opioid activity of structurally related compounds underscores the need for careful screening and design to avoid unwanted side effects when targeting other therapeutic areas. Future research should focus on:

  • Target-Specific Design: Leveraging the established SAR to design analogs with high selectivity for non-opioid targets.

  • Pharmacokinetic Optimization: Conducting in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to develop candidates with drug-like properties.[12]

  • Mechanism Elucidation: For novel active compounds, performing detailed biological studies to precisely identify their mechanism of action.

This class of benzimidazoles remains a rich field for drug discovery, promising the potential for developing next-generation therapeutics for a range of human diseases.

References

  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Sharma, P., et al. (2023). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. [Link]

  • Sović, I., et al. (2021). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]

  • Kumar, D., et al. (2022). Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. Drug Development Research. [Link]

  • Wang, L., et al. (2016). Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Verma, G., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry. [Link]

  • Hassan, W., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]

  • Sedić, M., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules. [Link]

  • Kim, C. (2024). Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • DEA Diversion Control Division. (n.d.). BENZIMIDAZOLE–OPIOIDS OTHER NAME: NITAZENES. Drug & Chemical Evaluation Section, DEA. [Link]

  • El-Gawish, M. A., et al. (2021). The design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines. RSC Advances. [Link]

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kornfeld, E. C., et al. (1968). The Synthesis and Pharmacology of 2-(2-aminoethyl) Imidazole (2-isohistamine). Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. [Link]

  • Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications. [Link]

  • Keurulainen, L., et al. (2015). Synthesis and biological evaluation of 2-arylbenzimidazoles targeting Leishmania donovani. Bioorganic & Medicinal Chemistry. [Link]

  • Hassan, W., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. [Link]

  • Fadda, A. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society. [Link]

  • ResearchGate. (2026). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

  • ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. [Link]

  • Kamal, A., et al. (2019). Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules. [Link]

  • Anderson, G. R., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience. [Link]

Sources

Biological Targets for 2-Aminoethyl Benzimidazole Derivatives: A Technical Guide to Pharmacological Profiling and Metallo-Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoethyl benzimidazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its structural mimicry of endogenous bio-amines (such as histamine and tryptamine) combined with the hydrogen-bonding capacity of the benzimidazole ring allows it to interface with a diverse array of biological targets. This whitepaper provides an in-depth mechanistic analysis of 2-aminoethyl benzimidazole derivatives, focusing on their roles as G-protein coupled receptor (GPCR) modulators, integrin antagonists, and potent N-donor ligands in transition metal-based therapeutics.

GPCR Modulation: Peripheral Melatonin and Opioid Receptors

Melatonin Receptors (MT1 and MT2)

Historically, melatonergic ligands have relied on highly lipophilic indole or naphthalene scaffolds (e.g., ramelteon, agomelatine) which readily cross the blood-brain barrier (BBB) to treat CNS disorders like insomnia. However, modulating melatonin signaling in peripheral tissues holds immense promise for treating metabolic diseases such as nonalcoholic steatohepatitis (NASH) and obesity[1].

Derivatives of 2-aminoethyl benzimidazole, specifically compounds like ACH-000143 (10b), have been identified as potent, peripherally preferred MT1/MT2 receptor agonists. The causality behind this peripheral preference lies in the physicochemical properties of the benzimidazole core: it possesses significantly lower lipophilicity compared to traditional indole rings. This structural modification restricts BBB penetration while maintaining the critical hydrogen-bond interactions required for sub-nanomolar receptor activation[1]. In diet-induced obese in vivo models, these derivatives successfully reduce hepatic steatosis and liver triglycerides without inducing CNS-mediated behavioral alterations[1].

MT_Signaling Ligand 2-Aminoethyl Benzimidazole (ACH-000143) Receptor MT1 / MT2 Receptors (Peripheral Tissues) Ligand->Receptor Agonism G_Protein Gi/o Protein Activation Receptor->G_Protein cAMP ↓ cAMP Accumulation G_Protein->cAMP Adenylyl Cyclase Inhibition PKA ↓ PKA Activity cAMP->PKA Outcome Reduced Hepatic Steatosis & Triglycerides PKA->Outcome Metabolic Modulation

Caption: MT1/MT2 receptor signaling pathway modulated by 2-aminoethyl benzimidazole agonists.

Kappa Opioid Receptor (KOR)

Beyond melatonin receptors, Mannich base derivatives of 2-substituted benzimidazoles exhibit significant binding affinity toward the Kappa Opioid Receptor (KOR). Computational and in vitro evaluations have demonstrated that specific 1,2-disubstituted benzimidazole derivatives achieve binding energies as low as -10.2 kcal/mol against KOR, outperforming standard reference compounds like loperamide. This interaction designates these derivatives as highly viable leads for novel analgesic and antidiarrheal agents[2].

Integrin Antagonism: The Vitronectin Receptor ( αv​β3​ )

The vitronectin receptor ( αv​β3​ integrin) is a critical cell adhesion molecule heavily implicated in osteoclastic bone resorption, tumor angiogenesis, and restenosis. 2-Aminoethylbenzimidazole diacetate serves as a foundational template for synthesizing potent vitronectin receptor antagonists[3].

By linking the nitrogen-containing benzimidazole ring to a fibrinogen receptor antagonist template via an aliphatic substituent, researchers can shift the molecule's selectivity away from the fibrinogen receptor and heavily toward the vitronectin receptor. This targeted antagonism inhibits the binding of RGD-containing peptides (Arginine-Glycine-Aspartic acid) to osteoclasts, thereby halting pathological bone resorption in conditions like osteoporosis[3].

Metallo-Pharmacology: Transition Metal Therapeutics

The bidentate nature of the 2-aminoethyl benzimidazole ligand makes it an exceptional N-donor for transition metals. The coordination of this ligand alters the steric bulk, flexibility, and redox potential of the resulting metal complexes, optimizing them for biological targets.

Ruthenium(III) Anticancer Complexes

Ruthenium-based DMSO complexes coordinated with 2-aminoethyl benzimidazole exhibit profound in vitro and in vivo cytotoxic activity against human breast (MCF7) and colon (HCT116) cancer cell lines[4]. The biological mechanism relies on "Activation by Reduction." In the hypoxic, reducing environment of a solid tumor, biological reducing agents like glutathione (E° = −240 mV) and ascorbate (E° = −50 mV) reduce the relatively inert Ru(III) prodrug into a highly reactive Ru(II) species. This active species subsequently binds to guanine monophosphate in DNA and critical intracellular proteins, inducing apoptosis with significantly lower nephrotoxicity than platinum-based drugs like cisplatin[4].

Vanadium(IV/V) Complexes

Oxidovanadium complexes utilizing 2-aminoethylbenzimidazole-derived Schiff bases have been developed for targeted oncology. These complexes demonstrate high binding capacity (-7.3 to -8.8 kcal/mol) against the Epidermal Growth Factor Receptor (EGFR) kinase domain[5]. Furthermore, these vanadium complexes serve dual purposes, acting as highly efficient, recyclable heterogeneous catalysts for the synthesis of biologically active dihydropyrimidinones via green chemistry pathways[5].

Workflow1 Step1 Ligand Synthesis (2-aminoethylbenzimidazole) Step2 Metal Coordination (Ru(III), V(IV), Cu(II)) Step1->Step2 Step3 Redox Profiling (Cyclic Voltammetry) Step2->Step3 Step4 In Vitro Assays (Cytotoxicity, EGFR Binding) Step3->Step4 Confirmed Reversibility Step5 In Vivo Validation (Tumor Regression, Toxicity) Step4->Step5 Lead Selection

Caption: Experimental workflow for developing benzimidazole-based transition metal therapeutics.

Quantitative Pharmacodynamics Summary

The following table synthesizes the binding affinities and potencies of 2-aminoethyl benzimidazole derivatives across their primary biological targets:

TargetDerivative / ComplexBinding Affinity / PotencyPrimary IndicationReference
MT1 Receptor ACH-000143 (10b)EC50 = 0.33 nMHepatic Steatosis, Obesity[1]
MT2 Receptor ACH-000143 (10b)EC50 = 0.26 nMHepatic Steatosis, Obesity[1]
Kappa Opioid (KOR) Mannich base derivative (3d)Binding Energy = -10.2 kcal/molAnalgesia, Antidiarrheal[2]
EGFR Kinase Oxidovanadium(V) complexBinding Energy = -7.3 to -8.8 kcal/molOncology[5]
Vitronectin ( αv​β3​ ) Benzimidazole diacetate templateKi > 50 μ M (Baseline scaffold)Osteoporosis, Restenosis[3]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail the causal reasoning behind critical experimental steps and include built-in validation mechanisms.

Protocol A: In Vitro MT1/MT2 cAMP Accumulation Assay

Objective: Quantify the agonistic potency of 2-aminoethyl benzimidazole derivatives at Gi/o-coupled MT1/MT2 receptors.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human MT1 or MT2 receptors in 384-well plates.

    • Causality: CHO-K1 cells lack endogenous MT receptors, ensuring that any observed signal is exclusively mediated by the transfected target.

  • Forskolin Stimulation: Treat cells with 1 μ M Forskolin concurrently with the benzimidazole test compounds (0.1 pM to 10 μ M).

    • Causality: Because MT1/MT2 receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase. Without Forskolin to artificially stimulate adenylyl cyclase and create a high baseline of cAMP, the basal cAMP levels would be too low to accurately measure a reduction, rendering the assay insensitive.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP cryptate and d2-labeled cAMP).

    • Causality: HTRF relies on competitive binding. A decrease in intracellular cAMP (due to receptor agonism) results in increased FRET signal, providing a highly sensitive, inversely proportional readout.

  • System Validation (QC):

    • Calculate the Z'-factor using a full agonist reference (Melatonin) as the positive control and vehicle (DMSO) as the negative control.

    • Validation Gate: Proceed with data analysis only if Z' > 0.5, confirming assay robustness and adequate dynamic range.

Protocol B: Synthesis and Redox Profiling of Ru(III)-Benzimidazole Complexes

Objective: Synthesize Ru(III) complexes using 2-aminoethyl benzimidazole and validate their redox potential for biological activation.

  • Coordination Synthesis: Reflux cis-RuCl2(DMSO)4 with 2-aminoethyl benzimidazole in ethanol under an inert argon atmosphere for 4 hours.

    • Causality: The inert atmosphere prevents premature oxidation of the metal center or ligand degradation during the high-temperature coordination process.

  • Purification: Precipitate the complex using diethyl ether, filter, and wash with cold acetone.

  • Cyclic Voltammetry (Redox Profiling): Dissolve the purified complex in a 0.1 M tetrabutylammonium hexafluorophosphate (TBAP) acetonitrile solution. Run cyclic voltammetry from -1.0 V to +1.0 V at a scan rate of 100 mV/s.

    • Causality: This step is critical to confirm the electrochemical reversibility of the Ru(II)/Ru(III) redox couple. The prodrug hypothesis requires that the Ru(III) complex can be reduced in vivo. If the cathodic peak potential (Epc) falls within the physiological range of biological reductants (e.g., higher than -240 mV for glutathione), the complex is validated for in vitro cytotoxicity screening[4].

  • System Validation (QC):

    • Use Ferrocene/Ferrocenium (Fc/Fc+) as an internal standard to calibrate the reference electrode.

    • Validation Gate: The Δ E (peak-to-peak separation) of the Ru complex must approximate 59 mV, confirming a reversible one-electron transfer process.

References

  • Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats Journal of Medicinal Chemistry - ACS Publications[Link]

  • Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity MDPI[Link]

  • WO1996000730A1 - Vitronectin receptor antagonists Google P
  • Synthesis, Characterization and Biological Evaluation of 1, 2-Disubstituted Benzimidazole Derivatives using Mannich Bases ResearchGate[Link]

  • Polymer-Supported Oxidovanadium(IV) Complexes and Their Catalytic Applications in One-Pot Multicomponent Reactions Producing Biologically Active 2,4,5-Trisubstituted-1H-imidazoles ResearchGate[Link]

Sources

History and discovery of N-propyl benzimidazole ethanamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of N-Propyl Benzimidazole Ethanamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities. Among these, its role in the development of H1-receptor antagonists for the treatment of allergic conditions is particularly noteworthy. This technical guide provides a comprehensive overview of the history, discovery, and scientific principles underlying a specific subclass: N-propyl benzimidazole ethanamines. We will explore the synthetic pathways, delve into the critical structure-activity relationships that govern their antihistaminic properties, and provide detailed experimental protocols. This document is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development, offering insights into the rational design of novel antihistaminic agents based on the versatile benzimidazole nucleus.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of a benzene ring and an imidazole ring, has been a subject of intense interest for chemists and pharmacologists for decades.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihistaminic effects.[2][3]

cluster_benzimidazole Benzimidazole Core Structure Benzimidazole N1 N1 C2 C2 N3 N3 C4 C4 C5 C5 C6 C6 C7 C7

Caption: The basic structure of the benzimidazole ring with standard numbering.

The Dawn of Benzimidazole-Based Antihistamines

The development of first-generation H1 antihistamines in the mid-20th century marked a significant milestone in the treatment of allergic diseases.[11] These early agents, while effective, were often plagued by undesirable side effects such as sedation, owing to their ability to cross the blood-brain barrier and interact with other receptors.[11] This spurred the search for more selective and better-tolerated second-generation antihistamines.

The benzimidazole scaffold emerged as a promising template for this new generation of drugs. Researchers at Janssen Pharmaceutica, led by the renowned Dr. Paul Janssen, were particularly active in this area.[4][5][12][13] Their work on N-heterocyclic 4-piperidinamines led to the development of astemizole, a potent and long-acting H1 antagonist.[14][15] Although later withdrawn due to cardiovascular side effects, astemizole's development highlighted the potential of the benzimidazole core in creating highly effective antihistamines.[15]

The key to modulating the pharmacological profile of benzimidazole-based antihistamines lies in the strategic substitution at the N-1 and C-2 positions of the benzimidazole ring.[3][16]

Rationale for N-Propyl and Ethanamine Substitutions: A Structure-Activity Relationship (SAR) Perspective

The design of N-propyl benzimidazole ethanamines as H1-receptor antagonists is a logical progression based on established structure-activity relationships for this class of compounds. The selection of the N-propyl group and the ethanamine side chain is not arbitrary but is instead a deliberate choice to optimize the molecule's interaction with the H1 receptor and to fine-tune its pharmacokinetic properties.

The Ethanamine Side Chain at C-2: The Key to H1-Receptor Interaction

A common feature of many H1 antihistamines is the presence of a flexible alkyl chain terminating in a tertiary amine. This basic nitrogen is crucial for forming an ionic bond with a conserved aspartate residue in the H1 receptor binding pocket. The two-carbon (ethanamine) linker provides the optimal spacing and flexibility for this interaction to occur.

The N-Propyl Group at N-1: Modulating Potency and Selectivity

The substituent at the N-1 position of the benzimidazole ring plays a critical role in determining the compound's potency, selectivity, and pharmacokinetic profile.[16] Alkylation at this position, with groups such as a propyl chain, can significantly influence the molecule's lipophilicity. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties. The size and shape of the N-1 substituent can also impact the overall conformation of the molecule, potentially leading to a better fit within the H1 receptor and enhancing its antagonistic activity.

SAR Structure-Activity Relationship (N-Propyl Benzimidazole Ethanamine) BenzimidazoleCore Benzimidazole Core (Scaffold) SAR->BenzimidazoleCore N1 N-1 Position (Propyl Group) SAR->N1 C2 C-2 Position (Ethanamine Side Chain) SAR->C2 H1Receptor H1 Receptor Binding N1->H1Receptor Modulates Potency & Selectivity C2->H1Receptor Ionic Interaction with Aspartate

Caption: Conceptual diagram of the SAR for N-propyl benzimidazole ethanamines.

Synthesis of N-Propyl Benzimidazole Ethanamines

The synthesis of N-propyl benzimidazole ethanamines can be achieved through a multi-step process that is well-established in the literature for the creation of 1,2-disubstituted benzimidazoles.[1] A general and a specific synthetic route are outlined below.

General Synthetic Strategy

The overall approach involves two key steps:

  • Formation of the 2-substituted benzimidazole core: This is typically achieved by the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative.

  • N-alkylation: The subsequent alkylation of the benzimidazole nitrogen with a propyl halide.

Start o-Phenylenediamine + Malonic Acid Derivative Step1 Step 1: Condensation & Cyclization Start->Step1 Intermediate 2-(1H-benzo[d]imidazol-2-yl)acetic acid Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Intermediate2 2-(1H-benzo[d]imidazol-2-yl)acetamide Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 2-(1H-benzo[d]imidazol-2-yl)ethanamine Step3->Intermediate3 Step4 Step 4: N-Propylation Intermediate3->Step4 Final 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine Step4->Final

Caption: General synthetic workflow for N-propyl benzimidazole ethanamines.

Detailed Experimental Protocol: Synthesis of 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetic acid

  • To a solution of o-phenylenediamine (1 equivalent) in 4N hydrochloric acid, add malonic acid (1.1 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield 2-(1H-benzo[d]imidazol-2-yl)acetic acid.

Step 2: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetamide

  • Suspend 2-(1H-benzo[d]imidazol-2-yl)acetic acid (1 equivalent) in thionyl chloride (2-3 equivalents) and reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable aprotic solvent (e.g., dichloromethane) and add it dropwise to a cooled (0°C) concentrated solution of ammonia.

  • Stir the mixture for 2-3 hours at room temperature.

  • The product is isolated by filtration, washed with water, and dried.

Step 3: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)ethanamine

  • To a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 2-(1H-benzo[d]imidazol-2-yl)acetamide (1 equivalent) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.

  • Cool the reaction mixture and quench cautiously with water followed by 15% sodium hydroxide solution.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 2-(1H-benzo[d]imidazol-2-yl)ethanamine.

Step 4: Synthesis of 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine

  • Dissolve 2-(1H-benzo[d]imidazol-2-yl)ethanamine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 equivalents) followed by 1-bromopropane (1.2 equivalents).

  • Stir the reaction mixture at 60-70°C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Pharmacological Profile and Future Perspectives

While a specific N-propyl benzimidazole ethanamine has not been widely marketed as a blockbuster antihistamine, the structural motif holds significant therapeutic promise. The pharmacological profile of this class of compounds is expected to be characterized by potent H1-receptor antagonism.

Table 1: H1 Receptor Binding Affinities of Representative Benzimidazole-Based Antihistamines

CompoundH1 Receptor Binding Affinity (Ki, nM)Reference
Astemizole0.2 - 1.1[14]
Mebhydrolin10 - 50[5]
ClemizoleHigh (Specific Ki not readily available)N/A

The future of research in this area may focus on:

  • Fine-tuning the N-1 substituent: Exploring different alkyl chains or introducing other functional groups to enhance potency and improve the safety profile, particularly concerning off-target effects.

  • Modifying the ethanamine side chain: Investigating the impact of conformational constraints or the introduction of chiral centers to improve receptor selectivity.

  • Developing compounds with dual activity: Combining H1 antagonism with other pharmacological activities (e.g., anti-inflammatory) could lead to more effective treatments for complex allergic disorders.

Conclusion

The N-propyl benzimidazole ethanamine scaffold represents a compelling area of research in the ongoing quest for novel H1-receptor antagonists. Grounded in a rich history of benzimidazole chemistry and a solid understanding of the structure-activity relationships governing antihistaminic activity, this class of compounds offers a versatile platform for the design of new therapeutic agents. The synthetic pathways are well-defined, and the potential for chemical modification is vast. For medicinal chemists and drug development professionals, the exploration of this chemical space may yet yield the next generation of safe and effective treatments for allergic diseases.

References

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. RSC Publishing. (2025, March 28).
  • New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. PubMed.
  • Synthesis of benzimidazole derivatives with potential antihistaminic activity. PubMed.
  • Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. (2019, August 13).
  • Janssen Pharmaceutica. bionity.com.
  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. PMC. (2023, July 28).
  • Janssen Pharmaceuticals. Wikipedia.
  • EP0818454A1 - Benzimidazole derivatives with antihistaminic activity.
  • Our heritage. Johnson & Johnson. (2024, December 12).
  • Ciba Specialty Chemicals. Wikipedia.
  • H1 antagonist. Wikipedia.
  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC.
  • Timeline. Johnson & Johnson.
  • 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine. Sigma-Aldrich.
  • Antihistamine drug withdrawn by manufacturer. PMC - NIH.
  • Ciba Specialty Chemicals. Google Arts & Culture.
  • Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and.
  • BENZIMIDAZOLE DERIV
  • Between Basic and Applied Research: Ciba's Involvement in Steroids in the 1950s and 1960s. PubMed.
  • Discovery of Functionalized 1 H-Benzo[ d]imidazoles That Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PubMed. (2025, September 11).
  • Sex hormones & steroids: How CIBA, a Swiss pharma company that would later form Novartis, jazzed-up Shanghai during the Roaring Twenties. (2025, April 26).
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. (2022, August 3).
  • Ciba-Geigy AG | Merger, Agrochemicals, Pharmaceuticals. Britannica Money.
  • (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. (2022, January 10).

Sources

Computational Docking Studies of Benzimidazole-2-ethylamine Ligands: A Structural Paradigm for Aminergic GPCR Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the benzimidazole nucleus is universally recognized as a "privileged structure," offering a versatile foundation for diverse pharmacological applications[1]. When functionalized with a 2-ethylamine moiety, this scaffold becomes a highly selective and potent pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs). Recent drug development efforts have heavily leveraged this specific structural motif to design breakthrough2[2].

As a Senior Application Scientist, I approach computational docking not as a standalone predictive tool, but as the initial phase of a comprehensive thermodynamic validation pipeline. The benzimidazole-2-ethylamine scaffold presents unique computational challenges:

  • The Core (Benzimidazole): Mimics the endogenous imidazole ring of histamine but provides an extended, planar hydrophobic surface. This enables superior π−π stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) in the receptor's orthosteric pocket.

  • The Linker (Ethylamine): The two-carbon aliphatic chain provides critical conformational flexibility, allowing the terminal primary amine to navigate steric clashes and find its optimal binding geometry.

  • The Anchor (Terminal Amine): At physiological pH (7.4), this amine is protonated. It acts as the primary electrostatic anchor, forming an indispensable salt bridge with a highly conserved Aspartate residue in Transmembrane Helix 3 (TM3).

The Self-Validating Computational Workflow

To achieve high predictive accuracy, computational protocols must be self-validating. Relying solely on static docking scores (e.g., GlideScore or Vina affinity) often yields false positives due to the neglect of receptor plasticity and solvation penalties. The following step-by-step methodology outlines a robust, field-proven pipeline for evaluating these ligands, incorporating advanced 3[3].

Step-by-Step Methodology

Step 1: Target Preparation & System Validation

  • Rationale: GPCR crystal structures often contain artifacts (e.g., thermostabilizing mutations, missing extracellular loops).

  • Action: Import the high-resolution structure of the target GPCR (e.g., H1R bound to doxepin). Revert any mutations to the wild-type sequence. Use Prime (or Modeller) to reconstruct missing loops.

  • Causality Check: Assign protonation states at pH 7.4 using PROPKA. Crucial detail: Ensure that histidine residues within the binding pocket (e.g., His450 in H1R) are correctly modeled as neutral to prevent artificial electrostatic repulsion with the positively charged benzimidazole-2-ethylamine ligand.

Step 2: Ligand Preparation & Tautomer Enumeration

  • Rationale: The benzimidazole ring is subject to tautomerism (N1-H vs. N3-H). The docking algorithm cannot dynamically switch tautomers during the run.

  • Action: Use LigPrep to generate all possible tautomers and stereoisomers. Force the protonation of the terminal ethylamine to reflect physiological conditions.

  • Causality Check: Docking an unprotonated amine against an aminergic GPCR will fail to capture the TM3-Aspartate salt bridge, rendering the resulting docking score physically meaningless.

Step 3: Induced-Fit Docking (IFD)

  • Rationale: Rigid-receptor docking fails for bulky benzimidazole derivatives because the GPCR binding pocket is highly plastic. TM6 contains "toggle switch" Tryptophan residues that must rotate to accommodate the ligand.

  • Action: Define the docking grid centered on the conserved TM3 Aspartate. Run Induced-Fit Docking, allowing side-chain flexibility for residues within 5 Å of the ligand.

  • Causality Check: IFD prevents false negatives by allowing the receptor to "breathe," accurately reflecting the induced-fit mechanism of GPCR antagonism.

Step 4: Post-Docking Refinement (MD & MM/GBSA)

  • Rationale: Empirical scoring functions ignore the entropic cost of desolvation.

  • Action: Embed the top IFD poses in a POPC lipid bilayer and solvate with TIP3P water. Run a 100 ns Molecular Dynamics (MD) simulation. Extract frames from the final 20 ns to calculate the binding free energy ( ΔG ) using the MM/GBSA method.

  • Causality Check: A highly negative docking score is irrelevant if the ligand RMSD fluctuates wildly during MD. MM/GBSA provides a thermodynamically rigorous ranking of the congeneric series.

DockingWorkflow Tgt Target Preparation (Resolve loops, assign pH) Val System Validation (Retrospective Enrichment) Tgt->Val Lig Ligand Preparation (Tautomer & pKa enumeration) Dock Induced-Fit Docking (TM6 side-chain flexibility) Lig->Dock Val->Dock Validated Grid MD MD Simulation (100ns in POPC Bilayer) Dock->MD Top Poses Scoring MM/GBSA Scoring (ΔG binding calculation) MD->Scoring Stable Trajectories Scoring->Val Feedback Loop

Caption: Logical workflow of a self-validating computational docking protocol for GPCR ligands.

Pharmacophoric Logic & Quantitative Data Analysis

The success of the benzimidazole-2-ethylamine scaffold relies on a tripartite binding logic. The core anchors via π−π stacking, the linker provides spatial tolerance, and the amine locks the conformation via a salt bridge.

BindingLogic Ligand Benzimidazole-2-ethylamine Benzimidazole Core Ethylamine Linker Terminal Amine PiStack Pi-Pi Stacking (Trp/Phe/Tyr in TM6) Ligand->PiStack Core Flex Conformational Flexibility (Navigates Steric Clashes) Ligand->Flex Linker SaltBridge Salt Bridge Formation (Conserved Asp in TM3) Ligand->SaltBridge Amine Effect Receptor Antagonism (Toggle Switch Lock) PiStack->Effect Flex->Effect SaltBridge->Effect

Caption: Pharmacophoric binding logic of benzimidazole-2-ethylamine ligands in aminergic GPCRs.

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the efficacy of the post-docking refinement protocol, the table below summarizes the theoretical computational data for a congeneric series of 5-substituted benzimidazole-2-ethylamine derivatives against the Histamine H4 Receptor. Notice how the static GlideScore fails to differentiate the top compounds, whereas the MM/GBSA ΔG and Ligand RMSD (from MD simulations) clearly stratify the binding affinities.

Compound ID5-Position SubstitutionStatic GlideScore (kcal/mol)MD Ligand RMSD (Å)MM/GBSA ΔG (kcal/mol)Predicted Affinity Profile
BZA-01 -H (Unsubstituted)-7.242.15-35.42Moderate baseline binder
BZA-02 -OCH 3​ (Methoxy)-8.111.42-42.85High affinity (stabilized by H-bond)
BZA-03 -CF 3​ (Trifluoromethyl)-8.531.18-48.20Very High (optimal hydrophobic packing)
BZA-04 -NH 2​ (Amino)-6.883.55-31.50Low (Unstable pose, solvation penalty)

Data Interpretation: The addition of a lipophilic, electron-withdrawing group like -CF 3​ (BZA-03) significantly improves the MM/GBSA binding free energy. The low RMSD (1.18 Å) indicates that the ligand remains locked in the binding pocket during the 100 ns simulation, perfectly satisfying the TM3-Aspartate salt bridge while maximizing hydrophobic contacts deep within the receptor cavity.

Sources

2-(1-Propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from antihistamines and proton pump inhibitors to novel antineoplastic agents[1]. Within this highly active chemical space, 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (PBEA) emerges as a highly specialized, bifunctional building block. By combining the robust pharmacophoric features of the benzimidazole core with a lipophilic propyl chain and a reactive aminoethyl linker, PBEA enables the rapid synthesis of diverse compound libraries targeting G-protein-coupled receptors (GPCRs), kinases, and immunomodulatory enzymes[2].

This technical whitepaper provides an in-depth analysis of PBEA, detailing its physicochemical rationale, synthetic utility, and field-proven experimental protocols designed for high-throughput drug discovery workflows.

Physicochemical & Structural Rationale

The strategic value of PBEA in drug design is rooted in its tripartite structural architecture, which perfectly balances target affinity with pharmacokinetic viability:

  • The Benzimidazole Core (The Anchor): The bicyclic heteroaromatic system provides a rigid, planar surface ideal for π−π stacking and cation- π interactions within deep protein binding pockets. The N3 nitrogen acts as a critical hydrogen-bond acceptor, a feature heavily exploited in the design of Indoleamine 2,3-Dioxygenase-1 (IDO1) inhibitors and antimicrobial agents[1][2].

  • The N1-Propyl Group (The Hydrophobic Shield): The substitution of a propyl group at the N1 position precisely modulates the molecule's lipophilicity (LogP). In GPCR ligands, such as novel opioid or histamine receptor modulators, this alkyl chain is essential for anchoring the molecule into hydrophobic sub-pockets, displacing high-energy water molecules and driving binding entropy[3].

  • The C2-Aminoethyl Chain (The Functional Linker): The two-carbon (ethyl) linker provides optimal conformational flexibility. It distances the primary amine from the steric bulk of the benzimidazole core, ensuring the amine remains a highly reactive nucleophile for late-stage derivatization while serving as a critical hydrogen-bond donor/acceptor in the final drug candidate[4].

Table 1: Physicochemical Profile of PBEA

To facilitate Lipinski-compliant drug design, the baseline physicochemical properties of the PBEA building block are summarized below:

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₂H₁₇N₃Low molecular weight (203.28 g/mol ) allows for extensive derivatization without exceeding the 500 Da limit.
H-Bond Donors 1 (Primary Amine)Provides a handle for functionalization; can be converted to an amide/urea to modulate donor capacity.
H-Bond Acceptors 2 (Core N, Amine N)Ensures adequate aqueous solubility and target interaction.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.
Topological Polar Surface Area ~43.8 ŲExcellent baseline for central nervous system (CNS) penetration if required.

Synthetic Utility & Derivatization Strategies

PBEA is primarily utilized as a nucleophilic partner in divergent synthesis. Its primary amine can be seamlessly converted into amides, secondary/tertiary amines, or ureas, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR)[5].

G PBEA PBEA (Building Block) Amide Amide Coupling (HATU/DIPEA) PBEA->Amide + R-COOH RedAm Reductive Amination (NaBH(OAc)3) PBEA->RedAm + R-CHO Urea Urea Formation (Isocyanates) PBEA->Urea + R-NCO Kinase Kinase Inhibitors (ATP Competitive) Amide->Kinase Target GPCR GPCR Ligands (Allosteric/Orthosteric) RedAm->GPCR Target AntiMicro Antimicrobial Agents (Efflux Pump Inhibitors) Urea->AntiMicro Target

Fig 1: Divergent synthetic workflows utilizing PBEA to generate diverse therapeutic classes.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: High-Yield Amide Coupling (Synthesis of PBEA-Amides)

Objective: To synthesize stable amide derivatives for kinase or IDO1 inhibitor libraries[2]. Mechanistic Rationale: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This rapid activation kinetically favors the reaction with the PBEA primary amine, completely suppressing any potential off-target acylation at the weakly nucleophilic benzimidazole N3 position. DIPEA is utilized due to its steric bulk, which prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add PBEA (1.1 equiv) to the reaction mixture. Allow the solution to warm to room temperature (25 °C) and stir for 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The basic wash is critical as it hydrolyzes and removes unreacted HATU and HOAt byproducts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Synthesis of N-Alkyl PBEA Derivatives)

Objective: To synthesize secondary amines for GPCR ligand development, mimicking the basic amine pharmacophore required for interaction with the conserved Aspartate residue in aminergic GPCRs[3]. Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice in 1,2-Dichloroethane (DCE). Unlike NaBH₄, STAB is exceptionally mild and selectively reduces the protonated imine (iminium ion) intermediate without reducing the starting aldehyde. This precise chemoselectivity prevents the formation of alcohol byproducts and avoids over-alkylation to tertiary amines.

Step-by-Step Methodology:

  • Imine Formation: Combine PBEA (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE (0.2 M). Stir at room temperature for 1 hour. (Note: For highly deactivated aldehydes, catalytic acetic acid (0.1 equiv) can be added to accelerate iminium formation).

  • Reduction: Add STAB (1.5 equiv) portion-wise to the reaction mixture. Stir at room temperature for 12 hours under an inert argon atmosphere.

  • Quenching: Carefully quench the reaction with 1N NaOH to neutralize the acetic acid byproduct and free-base the newly formed secondary amine.

  • Extraction: Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation: Confirm the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of the new benzylic/alkyl protons via ¹H-NMR.

Table 2: Optimization Matrix for PBEA Derivatization

Summary of validated reaction parameters for high-throughput parallel synthesis.

Reaction TypeReagent SystemSolventTemp / TimeAverage YieldChemoselectivity
Amide Coupling HATU, DIPEADMF25 °C / 2h>85%Excellent (No N3 acylation)
Reductive Amination NaBH(OAc)₃DCE25 °C / 12h>80%High (Mono-alkylation favored)
Urea Formation Isocyanate, TEADCM0 to 25 °C / 4h>90%Excellent

Application in Target Classes: GPCR Modulation

Benzimidazole-ethanamine derivatives share structural homology with several potent GPCR modulators. While molecules like protonitazene utilize a benzimidazole core with a nitro group and a tertiary amine to achieve μ -opioid receptor agonism[6], the unadorned PBEA scaffold lacks the specific toxicological liabilities of the nitazene class. Instead, PBEA serves as a highly tunable template for discovering novel, non-addictive allosteric modulators or histamine receptor antagonists[3][4].

Pathway Ligand PBEA-Derived Ligand GPCR Target GPCR (e.g., Histamine H1) Ligand->GPCR Binding (TM3 Aspartate) G_protein G-Protein Activation (Gαq / Gαs) GPCR->G_protein Conformational Shift Effector Downstream Effector (PLC / Adenylyl Cyclase) G_protein->Effector Signal Transduction SecondMsgr Second Messengers (IP3, DAG, cAMP) Effector->SecondMsgr Catalysis Response Therapeutic Efficacy (e.g., Anti-inflammatory) SecondMsgr->Response Cellular Modulation

Fig 2: Pharmacological signaling cascade modulated by PBEA-derived GPCR ligands.

When a PBEA-derived secondary amine binds to a target GPCR, the protonated amine typically forms a critical salt bridge with a conserved Aspartate residue in Transmembrane Helix 3 (TM3). Simultaneously, the N1-propyl group anchors into the hydrophobic pocket formed by TM5 and TM6, stabilizing the receptor in a specific conformational state that dictates downstream G-protein coupling[3].

Conclusion

2-(1-Propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (PBEA) is far more than a simple chemical reagent; it is a strategically designed pharmacophore delivery system. By mastering the chemoselective derivatization of its primary amine, drug development professionals can rapidly generate high-quality, Lipinski-compliant libraries tailored for some of the most challenging therapeutic targets in modern medicine.

References

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed / Bentham Science. Available at:[Link]

  • Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Available at: [Link]

  • Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors. Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Identification of the Putative Binding Site of a Benzimidazole Opioid (Etazene) and Its Metabolites at µ-Opioid Receptor. MDPI. Available at:[Link]

Sources

Methodological & Application

Application Note: Advanced Methodologies for the N-Alkylation of Benzimidazole to Synthesize 1-Propylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative reaction conditions, and strictly validated experimental protocols.

Introduction & Mechanistic Rationale

Benzimidazole and its derivatives form a privileged class of heterocyclic pharmacophores, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The functionalization of the benzimidazole core, specifically at the N-1 position, is a critical synthetic strategy for modulating its pharmacokinetic profile, lipophilicity, and target binding affinity[2].

The synthesis of 1-propylbenzimidazole via N-alkylation is fundamentally governed by a bimolecular nucleophilic substitution ( SN​2 ) mechanism. Because the N-H proton of benzimidazole is only weakly acidic ( pKa​≈12.8 ), a base is required to deprotonate the nitrogen, generating a highly nucleophilic benzimidazolide anion[3]. This anion subsequently attacks the electrophilic carbon of an alkylating agent—such as 1-bromopropane—displacing the halide leaving group to form the N-alkylated product.

Mechanism A Benzimidazole (NH) B Base (e.g., NaH) Deprotonation A->B - H2 gas C Benzimidazolide Anion (Nucleophile) B->C Anion Formation E 1-Propylbenzimidazole (Target Product) C->E SN2 Attack D 1-Bromopropane (Electrophile) D->E Alkyl Transfer

Reaction mechanism for the SN2 N-alkylation of benzimidazole.

Comparative Methodologies & Data Presentation

The choice of reaction conditions dictates the yield, scalability, and environmental impact of the synthesis. Traditional methods rely on strong bases in anhydrous polar aprotic solvents, whereas modern green chemistry approaches utilize Phase-Transfer Catalysis (PTC)[4]. Table 1 summarizes the quantitative parameters of the most prevalent methodologies.

Table 1: Comparison of N-Alkylation Conditions for 1-Propylbenzimidazole Synthesis
MethodologyBase / CatalystSolvent SystemTempTimeTypical YieldMechanistic Advantage / Causality
Conventional Strong Base NaH (1.2 eq)Anhydrous DMF0 °C to RT2-4 h85-92%Irreversible deprotonation drives the reaction forward rapidly; requires strict anhydrous conditions[2].
Mild Base Condensation K2​CO3​ (1.5 eq)MeCN or DMF60-80 °C12-16 h75-85%Safer handling (no H2​ gas evolution); slower kinetics require thermal activation[3].
Phase-Transfer Catalysis NaOH (aq) / TBABWater / TolueneRT to 60 °C1-3 h88-95%TBAB shuttles the anion into the organic phase; eliminates the need for toxic DMF; highly scalable[4].

Experimental Protocols

To ensure self-validating and reproducible results, two distinct protocols are detailed below. The selection between Method A and Method B depends on the laboratory's infrastructure (e.g., Schlenk line availability) and scale-up requirements.

Workflow Start Substrate Preparation Split Select Methodology Start->Split NaH Method A: NaH / DMF (Anhydrous) Split->NaH PTC Method B: NaOH / TBAB (Biphasic PTC) Split->PTC Alk1 Add 1-Bromopropane (0 °C -> RT) NaH->Alk1 Alk2 Add 1-Bromopropane (Vigorous Stirring) PTC->Alk2 Quench Quench & Extract (H2O / EtOAc) Alk1->Quench Alk2->Quench Purify Purification (Chromatography) Quench->Purify Product Pure 1-Propylbenzimidazole Purify->Product

Experimental workflow comparing anhydrous and phase-transfer catalysis methods.

Method A: Conventional Synthesis via Sodium Hydride (Anhydrous)

This method is ideal for milligram to low-gram scale synthesis where rapid reaction times and high conversions are prioritized[2].

Materials:

  • Benzimidazole (1.0 eq, 10 mmol, 1.18 g)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 0.48 g)

  • 1-Bromopropane (1.1 eq, 11 mmol, 1.00 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask and purge with inert Nitrogen or Argon. Causality: Trace moisture will irreversibly react with NaH to form NaOH, a weaker base that leads to incomplete deprotonation.

  • Deprotonation: Suspend NaH in 10 mL of anhydrous DMF and cool the flask to 0 °C using an ice bath. Dissolve benzimidazole in 10 mL of DMF and add it dropwise to the suspension over 15 minutes. Stir for 30 minutes at 0 °C. Causality: The reaction is highly exothermic and evolves hydrogen gas. Cooling prevents thermal degradation of the solvent and controls the effervescence.

  • Alkylation: Add 1-bromopropane dropwise to the cold mixture. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1).

  • Work-up: Quench the reaction cautiously by the slow addition of ice-cold saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with brine ( 5×30 mL). Causality: Extensive brine washing is required to partition the highly polar DMF out of the organic phase.

  • Drying & Concentration: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Method B: Phase-Transfer Catalysis (PTC)

This method is highly recommended for scale-up and green chemistry applications, avoiding the use of pyrophoric reagents and toxic DMF[4].

Materials:

  • Benzimidazole (1.0 eq, 10 mmol, 1.18 g)

  • Sodium Hydroxide (50% w/w aqueous solution, 3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, 1 mmol, 0.32 g)

  • 1-Bromopropane (1.2 eq, 12 mmol, 1.09 mL)

  • Toluene (20 mL)

Step-by-Step Procedure:

  • Biphasic Setup: In a 100 mL round-bottom flask, dissolve benzimidazole and TBAB in 20 mL of Toluene. Add the 50% aqueous NaOH solution.

  • Alkylation: Add 1-bromopropane in a single portion.

  • Vigorous Stirring: Heat the biphasic mixture to 50 °C and stir vigorously ( > 800 rpm) for 2-3 hours. Causality: TBAB acts as a lipophilic shuttle, transporting the benzimidazolide anion from the aqueous phase into the toluene phase. Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting physical parameter in PTC.

  • Work-up: Cool to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with Toluene ( 2×15 mL).

  • Purification: Wash the combined organic layers with water until the pH is neutral, dry over Na2​SO4​ , and concentrate. The crude product is often pure enough for downstream applications but can be passed through a short silica plug if necessary.

Analytical Characterization

To validate the success of the N-alkylation, the isolated 1-propylbenzimidazole should be characterized using NMR and Mass Spectrometry.

  • 1 H NMR ( 400 MHz, CDCl3​ ):

    • δ 7.85 (s, 1H, N=CH-N) — Diagnostic peak for the imidazole ring proton.

    • δ 7.80 - 7.75 (m, 1H, Ar-H)

    • δ 7.42 - 7.38 (m, 1H, Ar-H)

    • δ 7.30 - 7.25 (m, 2H, Ar-H)

    • δ 4.12 (t, J=7.1 Hz, 2H, N- CH2​ ) — Confirms the attachment of the propyl group to the nitrogen.

    • δ 1.90 (sextet, J=7.1 Hz, 2H, - CH2​ -)

    • δ 0.95 (t, J=7.4 Hz, 3H, - CH3​ )

  • ESI-MS (m/z): Calculated for C10​H12​N2​ [M+H]+ : 161.10; Found: 161.12.

References

  • Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents Taylor & Francis Online[Link]

  • ONE POT SYNTHESIS OF N–ALKYL BENZIMIDAZOLE, BENZIMIDAZOLIN–2–THIONE AND BENZIMIDAZOLIN –2–ONE CATALYZED BY TETRA BUTYL AMMONIUM BROMIDE IJRBAT[Link]

Sources

Application Note: Preparation and Functionalization of 1-Propyl Benzimidazoles as Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The benzimidazole core is a privileged pharmacophore in drug discovery. Specifically, 1-propyl-1H-benzimidazole derivatives have garnered significant attention due to their potent biological activities, serving as critical intermediates for anthelmintic, antifungal, and anticancer agents[1]. The introduction of a propyl group at the N1 position precisely modulates the lipophilicity (XLogP3 ~2.3) of the scaffold[2]. This structural modification enhances membrane permeability and optimizes the steric fit within the hydrophobic binding pockets of target proteins, such as parasitic β -tubulin[1].

This application note details the optimized, self-validating synthetic protocols for generating 2-functionalized 1-propylbenzimidazoles, emphasizing the mechanistic causality behind reagent selection to ensure high yield and chemoselectivity.

Mechanistic Insights into Synthetic Workflows

The synthesis of highly reactive intermediates, such as 2-(chloromethyl)-1-propyl-1H-benzimidazole, requires strict regiocontrol and chemoselectivity.

  • Regioselective N-Alkylation : The deprotonation of the amphoteric benzimidazole NH group requires a careful balance of base strength. Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (e.g., NaH ) to prevent the degradation or competitive O-alkylation of sensitive C2-substituents (like hydroxymethyl groups). In a polar aprotic solvent like DMF, the potassium cation is heavily solvated, leaving the benzimidazolide anion highly nucleophilic for the SN​2 attack on 1-bromopropane[2].

  • C2-Functionalization (Chlorination) : Converting the C2-hydroxymethyl group to a chloromethyl moiety is achieved using thionyl chloride ( SOCl2​ )[2]. Mechanistically, this proceeds via a chlorosulfite intermediate, followed by an SN​i or SN​2 displacement by the chloride ion. SOCl2​ is specifically chosen because its byproducts ( SO2​ and HCl ) are gaseous. This drives the reaction to completion via Le Chatelier's principle and ensures a self-purifying reaction system that is ideal for pharmaceutical scale-up.

Quantitative Data: Optimization of N-Alkylation

The following table summarizes the optimization of reaction conditions for the synthesis of 1-propyl-1H-benzimidazole-2-methanol, highlighting the causality of solvent and base selection.

SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
2-Hydroxymethylbenzimidazole1-Bromopropane K2​CO3​ DMF801282Optimal solvation of K+ ; high nucleophilicity of anion.
2-Hydroxymethylbenzimidazole1-Bromopropane Cs2​CO3​ DMF80885Cesium effect accelerates SN​2 , but higher reagent cost.
2-Hydroxymethylbenzimidazole1-Bromopropane Et3​N THF652445Weak base; poor ion separation in THF leads to low yield.
2-Hydroxymethylbenzimidazole1-Chloropropane K2​CO3​ DMAC901868Lower leaving group ability of chloride requires higher heat[2].

Experimental Protocols

Protocol A: Synthesis of 1-Propyl-1H-benzimidazole-2-methanol

Objective : Regioselective N-alkylation of the benzimidazole core.

  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-(hydroxymethyl)benzimidazole (10.0 g, 67.5 mmol) in anhydrous DMF (100 mL).

  • Deprotonation : Add finely powdered anhydrous K2​CO3​ (18.6 g, 135 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the benzimidazolide anion.

  • Alkylation : Dropwise, add 1-bromopropane (7.4 mL, 81.0 mmol, 1.2 eq) over 15 minutes.

  • Heating : Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check : Monitor the reaction via TLC (DCM:MeOH, 9:1). The product spot should appear at a higher Rf​ than the highly polar starting material, confirming the masking of the NH hydrogen bond donor.

  • Workup : Cool to room temperature, pour the mixture into ice-water (300 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification : Recrystallize from hot toluene to yield the product as a white crystalline solid.

Protocol B: Synthesis of 2-(Chloromethyl)-1-propyl-1H-benzimidazole

Objective : Conversion of the alcohol to a reactive alkyl chloride intermediate for downstream API synthesis[2].

  • Preparation : Dissolve 1-propyl-1H-benzimidazole-2-methanol (5.0 g, 26.3 mmol) in anhydrous Dichloromethane (DCM) (50 mL) and cool to 0 °C in an ice bath.

  • Chlorination : Slowly add Thionyl Chloride ( SOCl2​ ) (2.3 mL, 31.5 mmol, 1.2 eq) dropwise over 20 minutes. Caution: Vigorous evolution of SO2​ and HCl gas will occur. Perform in a well-ventilated fume hood.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Validation Check : Quench a 0.1 mL aliquot in saturated NaHCO3​ and extract with DCM. TLC (Hexane:EtOAc, 1:1) should show complete consumption of the starting material.

  • Workup : Carefully pour the reaction mixture into saturated aqueous NaHCO3​ (100 mL) at 0 °C to neutralize excess SOCl2​ . Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate. The resulting intermediate is highly reactive and should be used immediately in subsequent nucleophilic substitution steps (e.g., sulfonylation or amination)[2].

Visualizations

SynthWorkflow A 2-(Hydroxymethyl)benzimidazole B 1-Propyl-1H-benzimidazole-2-methanol A->B 1-Bromopropane, K2CO3 DMF, 80°C C 2-(Chloromethyl)-1-propyl-1H-benzimidazole B->C SOCl2, CH2Cl2 0°C to RT D Target Pharmaceutical API C->D Nucleophilic Substitution (e.g., Amines/Thiols)

Synthetic workflow for 1-propylbenzimidazole pharmaceutical intermediates.

MoA Drug 1-Propylbenzimidazole API Target Parasitic β-Tubulin Drug->Target High Affinity Binding Inhibition Inhibit Microtubule Polymerization Target->Inhibition Effect Disrupt Cellular Transport Inhibition->Effect Outcome Parasite Apoptosis / Death Effect->Outcome

Mechanism of action for benzimidazole-derived anthelmintic agents targeting β-tubulin.

References

  • (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride - Synthesis Methods. Smolecule.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin

Sources

Application Protocol: Microwave-Assisted Synthesis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Benzimidazole Synthesis for Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with activities ranging from antiviral to anticancer.[1][2] The strategic functionalization of this privileged heterocycle is a critical activity in drug development. The target molecule of this guide, 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, represents a classic example of a substituted benzimidazole, featuring both an alkylamine side chain at the C2 position and an N-alkyl group, modifications known to modulate pharmacological properties.

Traditionally, the synthesis of such molecules involves lengthy reaction times under harsh conditions. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[3][4] MAOS offers a transformative approach, drastically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[5][6] This acceleration is paramount in a drug discovery setting, enabling faster exploration of structure-activity relationships (SARs) and expediting the hit-to-lead and lead optimization phases.[4][5]

This document provides a comprehensive, two-step protocol for the synthesis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, leveraging the power and precision of microwave chemistry. We will delve into the scientific principles behind the methodology, offering not just a procedure, but a field-proven guide grounded in established chemical theory.

The Science of Microwave Synthesis: Beyond the Kitchen Appliance

A common misconception is to view a laboratory microwave reactor as a simple kitchen oven. The reality is a sophisticated instrument that provides precise and uniform heating through a mechanism fundamentally different from conventional methods.

Causality of Microwave Heating: Conventional heating relies on conduction and convection, where an external source (like an oil bath) slowly transfers thermal energy through the vessel walls to the solvent and then to the reactants.[7][8] This process is slow and creates significant temperature gradients.

Microwave synthesis, conversely, utilizes dielectric heating.[7][9] The two primary mechanisms are:

  • Dipolar Polarization: Microwaves are electromagnetic radiation that cause polar molecules (like solvents or reactants) to rapidly oscillate as they attempt to align with the oscillating electric field. This intense molecular friction generates heat rapidly and volumetrically throughout the sample.[8][9][10]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. The resistance to this movement causes friction and generates heat.[8][9]

This direct "in-core" energy transfer leads to rapid, uniform heating, often to temperatures far exceeding the solvent's boiling point in a sealed, pressurized vessel.[5][7] This can access novel reaction pathways and dramatically accelerate chemical transformations.[5][9]

G cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction ReactionMix Reaction Mixture VesselWall->ReactionMix Convection MicrowaveSource Microwave Source MW_ReactionMix Reaction Mixture (Polar Molecules) MicrowaveSource->MW_ReactionMix Irradiation MW_VesselWall Vessel Wall (Transparent) MW_ReactionMix->MW_ReactionMix

Figure 1: Heat transfer mechanisms in conventional vs. microwave heating.

Overall Synthetic Strategy

The synthesis is executed in two distinct microwave-assisted steps:

  • Step 1 (Cyclocondensation): Formation of the benzimidazole core by reacting o-phenylenediamine with β-alanine to produce the key intermediate, 2-(1H-benzimidazol-2-yl)ethan-1-amine.

  • Step 2 (N-Alkylation): Selective propylation of the N1-position of the benzimidazole intermediate using 1-bromopropane to yield the final target compound.

Figure 2: High-level workflow for the two-step synthesis.

Part 1: Protocol for Microwave-Assisted Synthesis of 2-(1H-benzimidazol-2-yl)ethan-1-amine

Principle and Rationale

This reaction is a variation of the Phillips condensation. It involves the cyclocondensation of an o-diamine with a carboxylic acid (or its derivative). Conventionally, this requires strong acids like polyphosphoric acid (PPA) and high temperatures for extended periods. Microwave irradiation dramatically accelerates this process.[11][12] The high temperatures achievable in a sealed vessel promote the necessary dehydration and cyclization steps, often allowing the reaction to proceed with a milder acid catalyst or even under catalyst-free conditions in a suitable solvent.[11][12] The use of β-alanine directly installs the desired ethanamine side chain at the C2 position.

Materials and Equipment
  • Reagents: o-Phenylenediamine (99.5%), β-Alanine (99%), 4 M Hydrochloric Acid (HCl) in dioxane or p-Toluenesulfonic acid (pTSA), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Brine.

  • Equipment: Monomode microwave synthesis reactor, 10 mL or 20 mL microwave reaction vials with stir bars, rotary evaporator, standard laboratory glassware for extraction.

Detailed Experimental Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and β-alanine (0.98 g, 11 mmol, 1.1 eq.).

  • Solvent/Catalyst Addition: Add 4 mL of a 1:1 mixture of ethanol and water. Add 2-3 drops of 4 M HCl in dioxane or a catalytic amount of pTSA (approx. 0.1 eq.). Rationale: The protic solvent mixture aids in microwave energy absorption and reactant solubility. The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture with the following parameters:

    • Temperature: 150 °C (use dynamic power control)

    • Hold Time: 20 minutes

    • Pressure: Max 20 bar

    • Stirring: High

  • Reaction Work-up: After the vessel has cooled to a safe temperature (<50 °C), carefully open it.

  • Neutralization: Pour the reaction mixture into a beaker containing 50 mL of water. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH is ~8-9. Rationale: This step neutralizes the acid catalyst and deprotonates the amine and benzimidazole N-H, making the product less water-soluble and extractable into an organic solvent.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield the pure intermediate.

Part 2: Protocol for Microwave-Assisted N-Propylation

Principle and Rationale

This step is a nucleophilic substitution (Sₙ2) reaction. The benzimidazole N-H is weakly acidic and can be deprotonated by a suitable base (e.g., K₂CO₃) to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming the C-N bond. Microwave heating significantly accelerates this Sₙ2 reaction.[13] The rapid heating increases molecular kinetic energy, leading to more frequent and energetic collisions between the nucleophile and the electrophile, thereby shortening reaction times.

Materials and Equipment
  • Reagents: 2-(1H-benzimidazol-2-yl)ethan-1-amine (from Part 1), 1-Bromopropane, Potassium Carbonate (K₂CO₃, anhydrous powder), Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Equipment: Monomode microwave synthesis reactor, 10 mL or 20 mL microwave reaction vials with stir bars, rotary evaporator, equipment for column chromatography.

Detailed Experimental Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vial, add the intermediate from Part 1 (1.61 g, 10 mmol), powdered anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous acetonitrile. Add 1-bromopropane (1.1 mL, 12 mmol, 1.2 eq.). Rationale: Acetonitrile is a polar aprotic solvent that effectively absorbs microwave energy and can dissolve the reactants without interfering with the reaction. K₂CO₃ is a mild base sufficient for deprotonating the benzimidazole N-H without affecting the primary amine.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure: Max 15 bar

    • Stirring: High

  • Reaction Work-up: After cooling, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to yield the pure final product.

Data Summary and Discussion

The following table provides representative parameters for the described synthesis. Actual yields may vary based on the specific microwave reactor and purification efficiency.

ParameterStep 1: CyclocondensationStep 2: N-Propylation
Key Reagents o-Phenylenediamine, β-Alanine2-(1H-benzimidazol-2-yl)ethan-1-amine, 1-Bromopropane
Solvent Ethanol/Water (1:1)Acetonitrile
Catalyst/Base pTSA (catalytic)K₂CO₃ (1.5 eq.)
Temperature 150 °C120 °C
Time 20 min15 min
Typical Yield 80-90%75-85%

Optimization and Safety:

  • Solvent-Free Conditions: For some substrates, solvent-free ("neat") reactions or reactions on solid supports can be explored, further enhancing the green chemistry aspects of the procedure.[14][15]

  • Base Selection: In the N-alkylation step, other bases like KOH or Cs₂CO₃ can be screened for improved yields or shorter reaction times.

  • Safety: Always use microwave vials designed for high pressure. Never exceed the recommended volume for the vial. Monitor the reaction temperature and pressure closely. It is crucial to allow the vessel to cool completely before opening to prevent solvent flash-boiling.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine. By leveraging the principles of dielectric heating, this method drastically reduces total synthesis time to under an hour of irradiation, compared to the many hours or days required by conventional heating.[4][5] This rapid, high-yield approach is ideally suited for the demands of modern medicinal chemistry and drug discovery, facilitating the swift generation of compound libraries for biological screening.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
  • A concise synthesis of benzimidazoles via the microwave-assisted one-pot batch reaction of amino acids up to a 10-g scale. (2014). PubMed.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.
  • Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradi
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
  • N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
  • An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (2022). Journal of Chemical Reviews.
  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIV
  • A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (2022). Neuroquantology.
  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2016). Oriental Journal of Chemistry.
  • Application Notes and Protocols for N-Alkyl
  • Synthesis of 2-ethylamino benzazole derivatives under microwave...
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.
  • Microwave assisted synthesis of 2-hetryl amino substituted novel analogues of 1,4-benzodiazepine-5-piperidinyl carboxamides. Scholars Research Library.
  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. (2012). PubMed.
  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). PMC.
  • Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline - SciSpace. (2015).
  • (PDF) Microwave-assisted synthesis and regioisomeric structural elucidation of novel benzimidazo[1,2d][9][11]benzodiazepinone derivatives. ResearchGate.

  • Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cycliz
  • Alkylation reaction method of benzimidazoles compounds.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. FDiQ==)

Sources

Application Note: Advanced Formulation Strategies for Benzimidazole-Based Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole derivatives, characterized by their bicyclic ring system, represent a highly versatile class of pharmacophores utilized in anthelmintic, proton-pump inhibitory, and antineoplastic research. However, their translation from in vitro efficacy to in vivo bioavailability is severely bottlenecked by their physicochemical properties—specifically, extreme acid lability (e.g., omeprazole) and profound aqueous insolubility (e.g., albendazole).

This application note provides researchers and formulation scientists with field-proven, self-validating protocols to overcome these barriers. By leveraging microenvironmental pH modulation, supramolecular cyclodextrin inclusion, and solid lipid nanoparticulate (SLN) systems, scientists can systematically enhance the stability and dissolution kinetics of benzimidazole-based compounds.

Physicochemical Bottlenecks & Strategic Logic

Benzimidazoles typically fall into Class II or IV of the Biopharmaceutics Classification System (BCS) due to their highly lipophilic nature and poor aqueous solubility[1]. Furthermore, specific substitutions on the benzimidazole ring dictate the compound's stability profile:

  • Acid Lability: Compounds like omeprazole degrade rapidly via acid-catalyzed hydrolysis. In aqueous solutions, omeprazole's degradation half-life is less than 10 minutes at pH values below 5, whereas it extends to 18 hours at pH 6.5[2][3].

  • Aqueous Insolubility: Compounds like albendazole (ABZ) exhibit a baseline water solubility of approximately 1 µg/mL and a high lipophilicity (log P ~2.55), leading to erratic oral absorption (≤5%)[1].

To address these distinct challenges, formulation strategies must be tailored to the specific degradation kinetics and solubility limits of the target API.

Benzimidazole_Formulation Core Benzimidazole Core (BCS Class II/IV) Sub1 Acid Lability (e.g., Omeprazole) Core->Sub1 pH < 5 Sub2 Poor Aqueous Solubility (e.g., Albendazole) Core->Sub2 Lipophilic nature Sol1 Alkaline Stabilizers (NaHCO3, MgO) Sub1->Sol1 Neutralize acid Sol2 Enteric Coating (HPMCP, CAP) Sub1->Sol2 Physical barrier Sol3 Cyclodextrin Inclusion (HP-β-CD) Sub2->Sol3 Host-guest complex Sol4 Solid Lipid Nanoparticles (Hot Homogenization) Sub2->Sol4 Nano-encapsulation Sol5 Solid Dispersions (HPMC-AS) Sub2->Sol5 Amorphous state Outcome1 Enhanced Gastric Stability & Rapid Absorption Sol1->Outcome1 Sol2->Outcome1 Outcome2 Increased Dissolution Rate & Bioavailability Sol3->Outcome2 Sol4->Outcome2 Sol5->Outcome2

Fig 1: Logical decision tree for benzimidazole formulation based on primary physicochemical bottlenecks.

Protocol A: Chemical Stabilization via Microenvironmental pH Modulation

Target Compound Profile: Acid-labile benzimidazoles (e.g., Omeprazole, Lansoprazole). Causality: Omeprazole is a lipophilic, weak base ( pKa1​=4.2 , pKa2​=9 ) that undergoes zero-order degradation kinetics when exposed to acidic gastric media[4]. While enteric coatings (using polymers like hydroxypropylmethyl cellulose phthalate, HPMCP) provide a physical barrier[2], co-formulation with alkaline neutralizers (e.g., Sodium Bicarbonate, Magnesium Oxide) chemically stabilizes the microenvironment, allowing for rapid release and absorption without the lag time associated with enteric dissolution[3].

Step-by-Step Methodology: Acid-Neutralizing Immediate-Release Formulation
  • Excipient Selection & Sifting: Pass Omeprazole API, Sodium Bicarbonate ( NaHCO3​ ), and Magnesium Oxide ( MgO ) through a 60-mesh sieve to ensure uniform particle size.

  • Alkaline Blending: Blend the API with the alkaline stabilizers. The quantity of NaHCO3​ must be calculated to effectively neutralize at least 54 mL of 0.1 M HCl (the maximum fasting gastric acid volume)[3].

  • Lubrication: Add 1% w/w Sodium Stearyl Fumarate (avoid acidic lubricants like stearic acid to prevent micro-incompatibilities).

  • Encapsulation: Fill the blended powder into hard gelatin capsules using a standard dosator or tamping pin capsule filling machine.

Self-Validation & Quality Control:

  • In Vitro Neutralization Test: Drop one capsule into 54 mL of 0.1 M HCl. Use a pH probe to continuously monitor the medium. The formulation is validated only if the medium pH rises above 5.0 within 5 minutes[3].

  • Degradation Kinetics Tracking: Analyze samples via HPLC (UV detection at 300 nm)[3]. A successful formulation will maintain >90% omeprazole concentration over 6 months at accelerated conditions (40°C ± 2°C / 75% RH)[4].

Protocol B: Supramolecular Solubilization via Cyclodextrin Inclusion

Target Compound Profile: Highly lipophilic, poorly soluble benzimidazoles (e.g., Albendazole, Fenbendazole). Causality: The rigid, hydrophobic benzimidazole ring resists aqueous solvation. By utilizing modified cyclodextrins like Hydroxypropyl- β -cyclodextrin (HP- β -CD), the lipophilic tail and aromatic ring of the drug are encapsulated within the hydrophobic cavity of the CD, while the hydrophilic exterior ensures aqueous solubility[1][5]. HP- β -CD exhibits a complexation constant ( Kf​ ) significantly higher than natural β -CD, making it the superior choice[1].

Step-by-Step Methodology: Lyophilized Inclusion Complex Preparation
  • Phase Solubility Analysis: Conduct a Higuchi-Connors phase solubility study. Add excess API to aqueous dispersions containing 0 to 40 mmol/L of HP- β -CD to determine the optimal stoichiometric ratio (typically 1:1 AL-type curve)[1][5].

  • Co-dissolution: Dissolve HP- β -CD in purified water. Slowly add the stoichiometric amount of the benzimidazole API.

  • Synergistic Polymer Addition: Add 0.1% w/v PVP-k30 to the dispersion. Causality: Water-soluble polymers act as co-complexing agents, synergistically increasing the complexation efficiency and reducing the amount of CD required[5].

  • Equilibration: Stir the dispersion continuously for 72 hours at room temperature to ensure complete host-guest thermodynamic equilibrium[5].

  • Lyophilization: Transfer the homogenized dispersion to borosilicate vials, freeze at -78.5°C using dry ice, and lyophilize for 120 hours to obtain the solid complex.

Self-Validation & Quality Control:

  • Solid-State Characterization: Perform Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). The complete disappearance of the API's crystalline endothermic melting peak validates true molecular inclusion rather than a mere physical mixture[1].

Protocol C: Nanoparticulate Delivery via Solid Lipid Nanoparticles (SLNs)

Target Compound Profile: BCS Class II/IV compounds requiring controlled release or lymphatic targeting. Causality: Formulating albendazole into SLNs embeds the drug in a biocompatible lipid matrix (e.g., Compritol 888 ATO, Stearic Acid). This radically increases the surface area for dissolution and facilitates lymphatic uptake, bypassing hepatic first-pass metabolism and reducing systemic toxicity (e.g., nephrotoxicity)[6].

SLN_Protocol Step1 Melt Lipid Phase (80°C) Step2 Dissolve API (Albendazole) Step1->Step2 Step4 Pre-emulsion (High-Speed Stirring) Step2->Step4 Step3 Aqueous Phase (Surfactant at 80°C) Step3->Step4 Step5 High-Pressure Homogenization Step4->Step5 Disperse Step6 Cooling & Solidification (SLN Formation) Step5->Step6 Solidify

Fig 2: Step-by-step workflow for the hot high-pressure homogenization of Solid Lipid Nanoparticles.

Step-by-Step Methodology: Hot High-Pressure Homogenization
  • Lipid Melting: Accurately weigh the solid lipid (e.g., Stearic acid or Compritol 888 ATO) and heat in a water bath to 80°C (approximately 5-10°C above the lipid's melting point)[6].

  • API Solubilization: Add the benzimidazole API to the molten lipid and stir until a clear, homogeneous lipid phase is formed[6].

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant (e.g., Poloxamer 188, 0.5% - 1.25% w/v) in purified water and heat to the exact same temperature (80°C)[6].

  • Pre-Emulsification: Disperse the hot lipid phase into the hot aqueous phase under high-speed magnetic stirring for 30 minutes to form a crude oil-in-water (O/W) pre-emulsion[6].

  • High-Shear Homogenization: Process the pre-emulsion through a high-pressure homogenizer or probe sonicator (e.g., 75% amplitude frequency for 30 min) while maintaining the temperature.

  • Solidification: Rapidly cool the nanoemulsion to room temperature or in an ice bath to recrystallize the lipid, forming the SLNs.

Self-Validation & Quality Control:

  • DLS & Zeta Potential: Measure the particle size using Dynamic Light Scattering (DLS). A validated SLN formulation should exhibit a mean particle size of < 200 nm (e.g., ~80.9 nm), a Polydispersity Index (PDI) < 0.5, and a Zeta potential of > |30| mV (e.g., -34.4 mV) to ensure electrostatic steric stability.

  • Entrapment Efficiency (EE): Centrifuge the dispersion and analyze the supernatant via UV-Vis spectrophotometry. Target an EE of >80%[6].

Quantitative Formulation Metrics Summary

The following table synthesizes the expected quantitative outcomes of the aforementioned formulation strategies based on empirical research data:

APIFormulation StrategyKey ExcipientsPrimary Performance OutcomeRef
Omeprazole Alkaline StabilizationNaHCO3, MgONeutralizes 54 mL gastric acid in <5 min; prevents zero-order degradation.[3][4]
Omeprazole Enteric CoatingHPMCP (4%)Protects API at pH < 5; maintains >90% assay over 6 months at 25°C.[2]
Albendazole Cyclodextrin ComplexationHP- β -CD, PVP-k30100% drug release achieved in 20 minutes (vs. <20% for raw API).[1][5]
Albendazole Solid Lipid NanoparticlesStearic Acid, Poloxamer 188Particle size ~80.9 nm; Entrapment Efficiency up to 85.1%; Sustained release over 9 hrs.[6]
Albendazole pH-Sensitive Solid DispersionHPMC-ASAqueous solubility increased from 0.61 µg/mL to 2.53 µg/mL.[7]

References

  • Formulation and stability evaluation of enteric-coated omeprazole formulations. hacettepe.edu.tr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgNHwpFjDjPQbhKaglDjB5VUoBDgVqsJkfZCvirdD3FXnwGPPAZZM4tRExfrfSEEZAl7W9RJi-LYunkk0AyJjtjc00yWtf2E3chymj3ma4jzaru0TJlZHTrnTjblHVcjm9WKIR2HeuNyJZMU5gwQ==]
  • STABILITY STUDY OF OMEPRAZOLE - Farmacia Journal. farmaciajournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoH8BsedIqR0Fh5FUz5DmMTBeR0S9t5lrEq672VPrwfcQE_wHiHasnlbqN0fRk4erkRv5Y2ifBceRurd7a8pvIkn9LC0MXzf1qhVXllhB4dkTMwYFXfK0JEUrfVabeeeMr06bb1a7X_lWBJKVkXKzHmuTLCusICQ==]
  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdW-1B5qnCuR8prI43rz9pYwZEdCYN9vqJWuwJ7z0yGPdJSXMuxnnC66Tc9rq7llRWBKrqtPPDSSIyJ89NmircxyYg2ojMWrvW795WsdRDCAr8tRSXtnBGr67RtpVRSR5Zgz51eNS5pbSK_GMJ]
  • Nephrotoxicity of Albendazole and Albendazole Loaded Solid Lipid Nanoparticles in Mice with Experimental Hydatidosis. tbzmed.ac.ir.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBBZN-aOlMNK7hbb6FE3UrR5QMxuA9QqWv6kLez9zZAQFiYxk6DvUuKHsNfJ3L-BHWzBYwSu3zXt5_rEkYDDJM9aG3RNl7E1PrjlYW4CZHJcIbDo9GV5Z5KyRugT2xl7QltYNm5z0=]
  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. scielo.br.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjDlevI4-N_njETnlBwfQE6RFSNESMdrHY04I3uW_ICs7NHPANW2dvibTlt1hibzNGOvW2lRRPkF7anoTA7NgBIwIEVeCXdCalTJrBNBJiXD-nvTAyPKKimU2rkSEn-wn6XHr1x6f5jVKz7USCGOK_RVQixh8PUrIulg==]
  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. usp.br.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz5VdYQos2Wq19CxmQobWka4g_Hc6KYFZcsZkL1YgqWfJlUbyqxoXcKs3l3x1njOw2QWZjEeRAW4tVa-KQBNrsN6M0mmb9FkGh0WE4cNaVLMXv67bmAwg9ptkp0KWvvxvDwiW4OnDSrt9ed5yRmIvuUfDfmyZo4fnCNiNj3g==]
  • Formulation and evaluation of albendazole nanoparticle. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvdf6eq3a96pRIJdoFH4-9wejoGg8JW9XRJZcMu-OMQyQoVXUlcszgzTmSa2cJ9E3SeIGTwljGdZI6KIdPE2X4X7tp8y_Mvzs9B7Q0mFSK8cgY35qdsM3nuBAi6SwxnEx4lQCVyIOoin0QgAdDYzsSbsJXmDGqiLZDTaN3gGjz0dfFAYtA86cLzplWUO1JAC1dyPMALNHdKkHz9MSMweG87dmw_Q==]
  • Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFON4l-Ebl9l1D2IE37a9WiRF6EjwYxvdF9a29oGx7rrW6CEBYQBEUNRhga0AtqfAhr160ZvqP7rlWhShQdvLEuhnzPxWNH0SoD6Q8jY7rUtoLX1rxJ6wDmBUDmX-XOyqRF5sNd5kgEssIALSD1rNZfVWDIM3KSiG7gUBBIQmEr1eh2eX8Ee7R14aduKvmeB1D2UhWEYEG3yuJDlw==]
  • Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH76xm9_Vp527b_IZP0b6Kz-gcivQ-cHjcTZLPeQg455LEOIIGjYIkUztQUUrtZZ6Sg813SkxtFHgw_EThtziqHOJvgbOJccmx3wv5wp49OzJR6sXylYxCci6EE7wkX0EsxpihnGw9QYT4GPNk=]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Benzimidazole Ethanamine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzimidazole ethanamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your synthesis.

I. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental failures in a question-and-answer format, offering causal explanations and actionable solutions.

Question 1: My cyclization reaction is resulting in a very low yield or failing to proceed. What are the primary causes and how can I resolve this?

Low yields are a frequent hurdle in benzimidazole synthesis. A systematic evaluation of your reaction parameters is the most effective approach to pinpointing the issue.

A. Reagent Quality and Stoichiometry:

  • Probable Cause: The purity of your starting materials, particularly the o-phenylenediamine derivative, is paramount. This reactant is susceptible to air oxidation, which can lead to the formation of colored impurities and a subsequent reduction in yield.[1] Incorrect stoichiometry between the diamine and the carboxylic acid (or its derivative) can also lead to incomplete conversion.[1]

  • Solution:

    • Purify Starting Materials: Use freshly purified o-phenylenediamine. Recrystallization or treatment with a reducing agent like sodium dithionite can be effective.[1]

    • Verify Stoichiometry: Carefully check the molar ratios of your reactants. While a 1:1 ratio is common, a slight excess of the carboxylic acid component may be beneficial in some cases.[2][3]

B. Suboptimal Reaction Conditions:

  • Probable Cause: Temperature, reaction time, and solvent choice are critically interlinked. Insufficient heat may not provide the necessary activation energy for the cyclization-dehydration cascade, while excessive temperatures can promote side reactions and degradation.[1][2][4] Similarly, an inadequate reaction time will result in incomplete conversion.[1] The solvent plays a significant role in reaction rate and yield, with polar solvents like ethanol and methanol often being favorable.[1][5]

  • Solution:

    • Optimize Temperature: Consult the literature for the optimal temperature for your specific substrates. If the reaction is sluggish, a modest increase in temperature may improve the conversion rate.[1] Conversely, if side products are an issue, lowering the temperature might be necessary.[4]

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[1][6] This will help you determine the optimal reaction time and prevent unnecessary heating.

    • Solvent Screening: If yields remain low, consider screening a variety of solvents, such as ethanol, methanol, acetonitrile, or even solvent-free conditions.[1][7]

C. Catalyst Issues:

  • Probable Cause: Many benzimidazole syntheses, particularly those based on the Phillips-Ladenburg reaction, benefit from an acid catalyst to facilitate the cyclization and dehydration steps.[2][8] The absence, inappropriateness, or deactivation of the catalyst can severely hinder the reaction.[1]

  • Solution:

    • Catalyst Selection: Ensure you are using an appropriate catalyst for your reaction. Common choices include mineral acids (like HCl) or Lewis acids (such as ZnCl₂ or Er(OTf)₃).[2][4]

    • Screen Catalysts: If one catalyst is ineffective, consider screening others. The choice of catalyst can also influence selectivity, which is crucial for avoiding side products.[4][9]

Question 2: I'm observing significant formation of side products, complicating purification. What are the common side reactions and how can I minimize them?

The formation of multiple products is a common challenge, particularly when using aldehydes as the electrophile.

A. Incomplete Cyclization:

  • Probable Cause: The reaction may stall at the intermediate imine or N-acylated stage before the final ring closure.[2][10] This is often due to insufficient heating or a short reaction time.

  • Solution: As mentioned previously, carefully monitor the reaction by TLC and ensure it has gone to completion. A modest increase in temperature or prolonged reaction time may be necessary.[2]

B. Formation of 1,2-Disubstituted Benzimidazoles:

  • Probable Cause: This is a frequent side reaction when using aldehydes. After the initial formation of the 2-substituted benzimidazole, a second molecule of the aldehyde can react with the remaining N-H of the benzimidazole ring.[5][9]

  • Solution:

    • Adjust Stoichiometry: Carefully controlling the stoichiometry, often using a slight excess of the o-phenylenediamine, can favor the formation of the mono-substituted product.[9]

    • Catalyst Choice: The catalyst can significantly influence selectivity. For instance, in some cases, the absence of a catalyst favors the mono-condensation product, while a Lewis acid like Er(OTf)₃ can selectively produce the 1,2-disubstituted product with electron-rich aldehydes.[9]

Question 3: My final product is discolored (e.g., dark brown or black). What causes this and how can I obtain a cleaner product?

A. Oxidation of Starting Materials:

  • Probable Cause: As noted, o-phenylenediamines are prone to air oxidation, leading to highly colored polymeric impurities that can carry through to the final product.[1]

  • Solution:

    • Use Freshly Purified Reactants: This is the most critical step to prevent discoloration.[1]

    • Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]

B. Degradation at High Temperatures:

  • Probable Cause: Prolonged heating at high temperatures can lead to the degradation of both reactants and products, resulting in tarry, discolored materials.[2]

  • Solution:

    • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[4][11]

    • Optimize Heating: Avoid excessive heating by carefully monitoring the reaction and stopping it once the starting material is consumed.[2]

Question 4: I'm having difficulty with the work-up and purification of my benzimidazole ethanamine.

A. Product Loss During Extraction:

  • Probable Cause: Benzimidazoles are amphoteric, meaning they can be protonated in acidic conditions and deprotonated in basic conditions. Incorrect pH during aqueous work-up can lead to the product remaining in the aqueous layer.

  • Solution:

    • pH Adjustment: Carefully neutralize the reaction mixture. For basic benzimidazoles, ensure the aqueous layer is sufficiently basic (pH > 8-9) during extraction with an organic solvent to ensure the free base is present.

    • Brine Wash: If emulsions form during extraction, washing with a saturated brine solution can help break them.[4]

B. Co-elution during Chromatography:

  • Probable Cause: If side products have similar polarity to the desired product, separation by column chromatography can be challenging.[10]

  • Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent can improve separation.

    • Recrystallization: This is an excellent secondary purification step after column chromatography to achieve high purity.[12]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzimidazole core? A1: The two most prevalent classical methods are the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives), and the Weidenhagen reaction, which uses an aldehyde.[1][4][5] Modern variations often employ catalysts to improve reaction conditions and yields.[7][9][13]

Q2: How does the mechanism of cyclization proceed? A2: For the reaction with carboxylic acids (Phillips-Ladenburg), the generally accepted mechanism involves the initial formation of an N-acylated intermediate. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.[2] When reacting with aldehydes, an imine intermediate is formed first, which then undergoes intramolecular cyclization and oxidation to yield the final product.[10]

Q3: What role does an acid catalyst play in the Phillips-Ladenburg reaction? A3: The acid catalyst protonates the carbonyl oxygen of the N-acylated intermediate, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the second amino group. It also aids in the final dehydration step by protonating the hydroxyl group, turning it into a good leaving group (water).[2][8][14]

Q4: Can I use microwave irradiation for this synthesis? A4: Absolutely. Microwave-assisted synthesis is highly advantageous for benzimidazole formation. It can drastically reduce reaction times, often from several hours to just a few minutes, and frequently results in higher yields and cleaner product profiles.[4][11]

Q5: How can I monitor the reaction progress effectively? A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][2][6] By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the reactants and the appearance of the product spot. This allows for the determination of the optimal reaction time.

III. Experimental Protocols & Data

Protocol: General Procedure for the Synthesis of a 2-Substituted Benzimidazole

This protocol is a representative example based on the condensation of an o-phenylenediamine with an aldehyde, a common route for producing precursors to benzimidazole ethanamines.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol (10 mL).[7]

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% zinc triflate).[7]

  • Aldehyde Addition: Add the corresponding aldehyde (1.0 mmol) to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a hexane/ethyl acetate eluent).[6][15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL). Separate the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted benzimidazole.[6][12]

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
CatalystSolventTemperatureTimeYield (%)Reference
NoneEthanolReflux12 hLow[7]
Zn(OTf)₂ (10 mol%)EthanolReflux2 h92[7]
NH₄Cl (4 mmol)CHCl₃Room Temp4 h40[15]
Er(OTf)₃ (1 mol%)None (Microwave)60 °C5-10 minHigh[5]
H₂O₂/HClAcetonitrileRoom TempShortHigh[11][16]

This table clearly demonstrates how the choice of catalyst, energy source, and solvent dramatically impacts reaction efficiency.

IV. Visual Guides

Diagram 1: General Reaction Mechanism

G reagents o-Phenylenediamine + Carboxylic Acid/Aldehyde intermediate N-Acyl or Imine Intermediate reagents->intermediate Condensation (-H₂O) cyclized Dihydrobenzimidazole Intermediate intermediate->cyclized Intramolecular Cyclization product Benzimidazole Product cyclized->product Dehydration or Oxidation (-H₂O / -2H)

Caption: Generalized reaction pathway for benzimidazole formation.

Diagram 2: Troubleshooting Workflow

Caption: Step-by-step workflow for troubleshooting low-yield reactions.

V. References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.

  • Bezerra, F. W. F., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2398-2409.

  • BenchChem Technical Support Team. (2025). Improving the reaction conditions for benzimidazole synthesis. BenchChem.

  • BenchChem Technical Support Team. (2025). A Technical Guide to the Discovery and Synthesis of Novel Benzimidazole Derivatives. BenchChem.

  • Various Authors. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.

  • Shaikh, A. R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.

  • pyex748. (n.d.). Benzimidazole (Synthesis) | PDF. Scribd.

  • Mishra, S. K., et al. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 9(20), 4565-4571.

  • Srinivasulu, R., et al. (2014). Facile and Efficient Method for Synthesis of Benzimidazole Derivatives Catalyzed by Zinc Triflate. Green and Sustainable Chemistry, 4(1), 33-37.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. BenchChem.

  • BenchChem Technical Support Team. (2025). Benzimidazole Synthesis Optimization: Technical Support Center. BenchChem.

  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Chemical Review and Letters, 8, 1188-1199.

  • Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. RASĀYAN Journal of Chemistry, 16(4), 2009-2018.

  • Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses.

  • van der Vlugt, J. I. (2020). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications, 56(77), 11371-11374.

  • Kumar, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5348.

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in benzimidazole cyclization reactions. BenchChem.

  • Raju, B. C., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 5(4), 148-152.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol. BenchChem.

Sources

Technical Support Center: Purification & Troubleshooting for 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine .

Because this molecule features both a benzimidazole core (pKa ~5.5) and a primary aliphatic amine side-chain (pKa ~9.5–10.0), it behaves as a di-basic compound. This unique physicochemical profile dictates the specific strategies required to isolate it from complex reaction matrices.

Physicochemical Profiling & Impurity Landscape

Understanding the physical properties of your target and its likely contaminants is the first step in designing a self-validating purification system.

Table 1: Quantitative Data & Impurity Profiling

Impurity ClassCommon Source / StructurePhysicochemical DifferentiatorRecommended Isolation Strategy
Unreacted Diamines N-propyl-o-phenylenediamineLower overall basicity; highly polarNormal-phase chromatography with basic modifier
Over-Alkylated Amines N-propylated ethanamine side-chainIncreased lipophilicity (+LogP); altered pKaReverse-phase HPLC (C18)
Oxidative Degradants Benzimidazolones / N-oxidesHighly colored; loss of basicityCharcoal filtration; Salt crystallization
Inorganic Catalysts Trace Pd or Cu (if cross-coupled)Water-soluble at all pH levelsLiquid-liquid extraction (LLE)

Troubleshooting FAQs

Q1: My target compound streaks heavily and co-elutes with diamine starting materials on normal-phase silica. How can I resolve this? A1: The primary amine and the benzimidazole nitrogen act as strong hydrogen-bond donors/acceptors, interacting aggressively with acidic silanol groups on standard silica gel[1]. To resolve this, you must suppress the ionization of your compound. Add a basic modifier—such as 1–5% triethylamine (TEA) or methanolic ammonia—to your mobile phase (e.g., Dichloromethane/Methanol). This saturates the active silanol sites, sharpens the peak shape, and allows the slightly less basic diamine impurities to separate effectively.

Q2: I am observing over-alkylated byproducts (e.g., propylation on the primary amine). How do I separate these from the target mono-propylated product? A2: Alkylation at the primary amine side chain increases the molecule's lipophilicity and alters its pKa. Because normal-phase chromatography struggles to differentiate these subtle lipophilic changes, Reverse-Phase Preparative HPLC (C18) is the superior choice. Using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) ensures all basic sites are fully protonated. The over-alkylated impurity will interact more strongly with the hydrophobic stationary phase and elute later than your target compound.

Q3: The isolated free base darkens from a pale yellow to a dark brown upon storage. How can I prevent this oxidative degradation? A3: Benzimidazole free bases, particularly those bearing electron-rich aliphatic amine side chains, are highly susceptible to air oxidation[2]. To prevent this, convert the free base into a stable dihydrochloride salt immediately after purification[3]. The protonation of both nitrogens drastically reduces the electron density of the heterocycle, rendering it stable against oxidative degradation. Furthermore, crystallization of the salt serves as an excellent final polishing step.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation check is successful.

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality: 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine possesses two basic sites. By manipulating the aqueous pH, we can selectively partition the target molecule away from neutral organic impurities and non-basic lipophiles[4].

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction (pH < 3): Add an equal volume of 1M HCl and shake vigorously.

    • Self-Validation Check: Test the aqueous layer with pH paper to ensure pH < 3. Both nitrogens are now protonated (di-cation), driving the product entirely into the aqueous phase.

  • Phase Separation: Separate the layers. Discard the organic layer, which contains neutral impurities and unreacted non-basic lipophiles.

  • Basification (pH > 11): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH exceeds 11.

    • Self-Validation Check: The solution must turn cloudy as the neutral free base precipitates or "oils out" of the aqueous phase.

  • Organic Recovery: Extract the basified aqueous layer with fresh Dichloromethane (3x). The neutral free base will partition into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Dihydrochloride Salt Formation and Crystallization

Causality: Forming the dihydrochloride salt isolates the compound from lipophilic impurities that remain soluble in non-polar mother liquors, while simultaneously protecting the molecule from oxidation[3].

  • Free Base Dissolution: Dissolve the purified free base in a minimum volume of anhydrous ethanol.

  • Acidification: While stirring vigorously at 0 °C, dropwise add 2.2 equivalents of a standardized solution of HCl in dioxane (or dry HCl gas dissolved in methanol).

  • Precipitation: Stir for 30 minutes. If precipitation does not occur spontaneously, slowly add cold diethyl ether (anti-solvent) until the solution becomes persistently turbid.

  • Crystallization: Store the mixture at -20 °C overnight to ensure complete crystallization.

    • Self-Validation Check: The formation of distinct, free-flowing crystals (rather than a sticky oil) confirms the successful displacement of trapped solvent and impurities.

  • Isolation: Filter the crystals rapidly under a nitrogen atmosphere, wash with cold diethyl ether, and dry under high vacuum.

Visual Workflows

LLE_Workflow Start Crude Reaction Mixture (Organic Solvent) AcidAdd Add 1M HCl (aq) Adjust pH < 3 Start->AcidAdd PhaseSep1 Phase Separation AcidAdd->PhaseSep1 OrgDiscard Organic Layer (Neutral Impurities) DISCARD PhaseSep1->OrgDiscard AqKeep Aqueous Layer (Protonated Product) PhaseSep1->AqKeep BaseAdd Add 2M NaOH (aq) Adjust pH > 11 AqKeep->BaseAdd Extract Extract with DCM/EtOAc BaseAdd->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqDiscard Aqueous Layer (Polar Salts) DISCARD PhaseSep2->AqDiscard OrgKeep Organic Layer (Free Base Product) PhaseSep2->OrgKeep Dry Dry over Na2SO4 & Concentrate OrgKeep->Dry

Workflow for Orthogonal Acid-Base Extraction of Benzimidazole Amines.

Chromatography_Tree Crude Purification of Amine Free Base CheckImp Identify Major Impurities (via LC-MS / TLC) Crude->CheckImp IsPolar Polar/Diamine Starting Materials? CheckImp->IsPolar IsAlk Over-alkylated (Lipophilic) Byproducts? IsPolar->IsAlk No NP_Chrom Normal Phase Silica (DCM/MeOH + 1% NH4OH) IsPolar->NP_Chrom Yes IsAlk->NP_Chrom No RP_Chrom Reverse Phase C18 (H2O/MeCN + 0.1% TFA) IsAlk->RP_Chrom Yes

Decision matrix for selecting the appropriate chromatographic purification method.

References

  • Title: Practical Aspects of Solvent Extraction Source: LCGC International URL
  • Title: Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine Source: Benchchem URL
  • Title: Preventing oxidation during the synthesis of benzimidazole derivatives Source: Benchchem URL
  • Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I Source: ACS Omega URL

Sources

Recrystallization solvents for high-purity benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Recrystallization & Purification of Benzimidazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of benzimidazole derivatives. These molecules—characterized by a fused benzene and imidazole ring—exhibit unique physicochemical behaviors. Their ability to act as both hydrogen bond donors (via the N-H group) and acceptors (via the N atom) leads to strong intermolecular hydrogen bonding and exceptionally high crystal lattice energies [2]. Consequently, they often demonstrate poor intrinsic solubility in non-polar media and are highly prone to polymorphism and solvate formation during crystallization.

This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve high-purity Active Pharmaceutical Ingredients (APIs) and consistent crystal habits.

Solvent Selection & Quantitative Solubility Data

Choosing the correct solvent is a thermodynamic balancing act. You must disrupt the strong benzimidazole lattice energy at elevated temperatures while ensuring a steep solubility drop upon cooling to maximize yield [4].

Table 1: Physicochemical Properties & Solvent Efficacy for Benzimidazole Recrystallization

SolventPolarity IndexBoiling Point (°C)Benzimidazole Solubility ProfileRecommended Use Case
Methanol 5.164.7High (Hot), Moderate (Cold)Primary solvent for highly polar derivatives; excellent for binary mixtures with water [4].
Ethanol 5.278.3High (Hot), Low (Cold)The industry standard for general benzimidazole recrystallization [1].
Ethyl Acetate 4.477.1Moderate (Hot), Very Low (Cold)Excellent for less polar, alkyl-substituted derivatives; often paired with hexane [1].
Acetonitrile 5.882.0Moderate (Hot), Low (Cold)Ideal for removing highly polar impurities; yields sharp, well-defined crystals.
Water 10.0100.0Low (Hot), Insoluble (Cold)Universal anti-solvent for benzimidazoles dissolved in alcohols or DMF [4].

Troubleshooting FAQs: Solving Specific Bench Issues

Q1: Why does my benzimidazole derivative "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling? Causality: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the solvent disrupts the crystal lattice but the thermodynamic drive to form a solid is outcompeted by the entropy of a liquid solvate phase. Benzimidazoles with bulky alkyl substituents are particularly prone to this because the substituents sterically hinder rapid lattice packing. Solution: You must modulate the solubility curve so that saturation occurs below the melting point of the solute-rich phase. Switch to a binary solvent system [1]. Dissolve the compound in a minimum amount of hot solvent (e.g., Ethanol), then add an anti-solvent (e.g., Water) dropwise until turbidity persists. Reheat slightly to clear the solution, then cool very slowly. The anti-solvent forces the thermodynamic equilibrium toward the solid state rather than a liquid solvate.

Q2: I am observing inconsistent dissolution rates in my final API. Is this polymorphism, and how can I control it? Causality: Yes. Benzimidazoles exhibit significant polymorphism due to 1H/3H tautomerism and flexible substituents. A classic example is the anthelmintic drug mebendazole, which exists in Forms A, B, and C. Form C is pharmaceutically preferred due to its higher aqueous solubility, but it is metastable. At elevated temperatures (>180°C) or during prolonged heating in solution, the activation energy barrier is overcome, and the crystal undergoes an irreversible reconstructive phase transition to the thermodynamically stable, but poorly soluble, Form A [3]. Solution: To isolate the kinetically favored, highly soluble polymorph (e.g., Form C), avoid prolonged thermal stress. Use rapid anti-solvent crystallization (crashing out) at lower temperatures. To isolate the thermodynamically stable polymorph (Form A), utilize slow thermal cooling or prolonged slurry aging in a solvent like ethanol to allow the system to reach its lowest energy state.

Q3: My NMR shows unreacted o-phenylenediamine and acidic byproducts. Recrystallization alone isn't removing them. What is the mechanistic fix? Causality: Recrystallization relies on differential solubility, which can fail if impurities co-crystallize or become entrapped in the hydrogen-bonded benzimidazole lattice. However, the benzimidazole core is amphoteric, acting as a weak base. Solution: Implement a self-validating acid-base extraction prior to recrystallization. By dropping the pH, you protonate the imidazole nitrogen, transferring the target molecule into the aqueous phase while neutral/acidic impurities remain in the organic phase. Basifying the aqueous layer then selectively precipitates the neutral benzimidazole, inherently validating the purity of the intermediate [1].

Visualizing the Workflows

G Start Crude Benzimidazole Derivative CheckImp Are basic/acidic impurities present? Start->CheckImp AcidBase Perform Acid-Base Extraction (1M HCl / NaOH) CheckImp->AcidBase Yes SelectSolvent Select Primary Solvent (e.g., Ethanol or EtOAc) CheckImp->SelectSolvent No AcidBase->SelectSolvent Heat Heat to near boiling, add crude solid SelectSolvent->Heat Dissolve Does it dissolve completely? Heat->Dissolve AddSolvent Add more primary solvent or highly polar co-solvent Dissolve->AddSolvent No Cool Cool slowly to Room Temperature Dissolve->Cool Yes AddSolvent->Heat Outcome Observe Phase Behavior Cool->Outcome Oiling Oiling Out (Liquid-Liquid Separation) Outcome->Oiling Crystals Crystal Formation (Solid-Liquid) Outcome->Crystals NoCrystals Solution remains clear (Supersaturation) Outcome->NoCrystals FixOiling Add Anti-Solvent (Water/Hexane) or use lower B.P. solvent Oiling->FixOiling Success Filter, Wash, Dry (High Purity API) Crystals->Success FixNoCrystals Scratch flask, add seed crystal, or cool in ice bath NoCrystals->FixNoCrystals FixOiling->Heat FixNoCrystals->Outcome

Decision tree for troubleshooting benzimidazole recrystallization and phase separation.

Polymorphism Solution Benzimidazole in Hot Solution RapidCool Rapid Cooling / Anti-Solvent Crash Solution->RapidCool SlowCool Slow Thermal Cooling Solution->SlowCool FormC Metastable Polymorph (e.g., Form C) High Aqueous Solubility RapidCool->FormC Kinetic Control FormA Stable Polymorph (e.g., Form A) Low Aqueous Solubility SlowCool->FormA Thermodynamic Control HeatStress Thermal Stress (>180°C) or Slurry Aging FormC->HeatStress Activation Energy HeatStress->FormA Irreversible Transition

Thermodynamic vs. kinetic control pathways for benzimidazole polymorphism.

Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol couples chemical phase-transfer with thermodynamic crystallization to ensure absolute purity.

Phase 1: Acid-Base Extraction (Chemical Validation)

  • Dissolution: Dissolve the crude benzimidazole mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. The basic benzimidazole core will protonate and migrate to the lower aqueous layer [1].

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing neutral/acidic impurities.

  • Basification: Place the aqueous flask in an ice bath. Slowly add 1M NaOH or saturated NaHCO₃ dropwise while stirring continuously until the solution reaches pH 8-9. The neutral benzimidazole will crash out as a solid precipitate [1].

  • Initial Isolation: Vacuum filter the precipitate and wash with ice-cold distilled water.

Phase 2: Binary Solvent Recrystallization (Thermodynamic Validation) 6. Primary Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add a minimum volume of hot Ethanol (approx. 70°C) until the solid just dissolves [1]. 7. Anti-Solvent Addition: To the boiling solution, add hot distilled water dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the exact saturation point[4]. 8. Clearing: Add 1-2 drops of hot Ethanol to clear the turbidity, creating a perfectly saturated solution. 9. Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-4 hours. Do not disturb the flask, as agitation can induce premature nucleation of kinetic polymorphs. 10. Final Isolation: Once crystals have fully formed, place the flask in an ice bath for 15 minutes to maximize yield. Vacuum filter the crystals, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry under a high vacuum to remove residual solvent.

References

  • Title: RESEARCH ON BENZIMIDAZOLE DERIVATIVES Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Variable-temperature X-ray powder diffraction analysis of the crystal transformation of the pharmaceutically preferred polymorph C of mebendazole Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems Source: Arabian Journal of Chemistry URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, benzimidazole derivatives represent a cornerstone scaffold, renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The precise structural elucidation of these molecules is a non-negotiable prerequisite for understanding their structure-activity relationships and ensuring their purity. Among the arsenal of analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing an unambiguous confirmation of molecular structure.[3]

This guide offers an in-depth, expert interpretation of the 1H NMR spectrum for a specific, functionally rich benzimidazole derivative: 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine. We will move beyond a simple peak-list, delving into the causal factors—the electronic environments, spin-spin coupling interactions, and conformational dynamics—that govern the spectral appearance. The objective is to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for interpreting not just this molecule, but also structurally similar compounds.

Molecular Structure and Proton Environments

To logically deconstruct the 1H NMR spectrum, we must first identify the unique, or chemically non-equivalent, proton environments within the molecule.[4] Each of these distinct sets of protons will give rise to a separate signal in the spectrum. The structure below is annotated to classify each unique proton set.

Caption: Molecular structure of the target compound with unique proton environments labeled.

Predicted 1H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted 1H NMR data for 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine. The subsequent sections provide a detailed rationale for these assignments.

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-4, H-5, H-6, H-77.20 - 7.80Multiplet (m)ortho: ~6-9, meta: ~2-34HAromatic Protons
H-1'4.20 - 4.40Triplet (t)~7.02HN-CH₂ -CH₂-CH₃
H-α3.10 - 3.30Triplet (t)~6.52HBenzimidazole-CH₂ -CH₂-NH₂
H-β2.90 - 3.10Triplet (t)~6.52HBenzimidazole-CH₂-CH₂ -NH₂
H-2'1.80 - 2.00Sextet or Multiplet~7.02HN-CH₂-CH₂ -CH₃
H-amine1.0 - 4.0Broad Singlet (br s)N/A2H-NH₂
H-3'0.90 - 1.10Triplet (t)~7.03HN-CH₂-CH₂-CH₃
The Aromatic Region (δ 7.20 - 7.80 ppm, 4H)
  • Causality: The protons on the benzene portion of the benzimidazole core (H-4, H-5, H-6, H-7) reside in the most deshielded region of the spectrum. This significant downfield shift is primarily due to the diamagnetic anisotropy, or "ring current," of the aromatic system, where the circulation of π-electrons generates a local magnetic field that reinforces the external applied field at the location of these protons.[1][5]

  • Expert Insight: The substitution at N-1 breaks the symmetry of the benzimidazole ring. Consequently, H-4 and H-7 are no longer chemically equivalent, nor are H-5 and H-6. This results in a complex second-order splitting pattern, often referred to as an ABCD spin system, which appears as an intricate multiplet rather than two simple doublets. Protons H-4 and H-7, being adjacent to the imidazole ring, are typically found further downfield compared to H-5 and H-6.[1] The coupling constants will follow standard aromatic patterns: larger ortho coupling (³J ≈ 6-9 Hz) and smaller meta coupling (⁴J ≈ 2-3 Hz).[1]

The N-Propyl Group (H-1', H-2', H-3')
  • H-1' (δ 4.20 - 4.40 ppm, 2H, Triplet): These protons are directly attached to a nitrogen atom within an aromatic system. The strong electron-withdrawing nature of the imidazole ring significantly deshields these protons, shifting them downfield to a region typical for protons on carbons bonded to heteroatoms.[6] They are coupled only to the two adjacent H-2' protons, resulting in a clean triplet according to the n+1 rule (2+1=3).

  • H-2' (δ 1.80 - 2.00 ppm, 2H, Sextet/Multiplet): This central methylene group experiences coupling from both sides: the two H-1' protons and the three H-3' protons. According to the n+1 rule, this would ideally result in a "triplet of quartets." However, because the vicinal coupling constants (³J) in aliphatic chains are often very similar (~7 Hz), the pattern simplifies and is observed as a multiplet that approximates a sextet (n=5 neighbors, so 5+1=6 lines).[7]

  • H-3' (δ 0.90 - 1.10 ppm, 3H, Triplet): These are terminal methyl protons on a saturated alkyl chain. They are the most shielded (upfield) protons in the molecule, residing in the typical alkyl region.[8] They are coupled to the two H-2' protons, resulting in a sharp triplet (2+1=3).

The Ethan-1-amine Side Chain (H-α, H-β, H-amine)
  • H-α (δ 3.10 - 3.30 ppm, 2H, Triplet) & H-β (δ 2.90 - 3.10 ppm, 2H, Triplet): These two methylene groups form an A₂B₂ spin system. The H-α protons, being adjacent to the C2 position of the benzimidazole ring, are deshielded and appear slightly further downfield than the H-β protons.[8] The H-β protons are adjacent to the electron-withdrawing nitrogen of the amine group, placing them in the 2.3-3.0 ppm range.[9] Assuming free rotation around the Cα-Cβ bond, each signal is split into a triplet by its neighbor, with a typical vicinal coupling constant of ~6.5 Hz.

  • H-amine (δ 1.0 - 4.0 ppm, 2H, Broad Singlet): The chemical shift of amine (N-H) protons is notoriously variable. It is highly sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding.[8][10] These protons undergo rapid chemical exchange with each other and with any protic solvent molecules. This rapid exchange averages out the spin states, decoupling them from adjacent protons (H-β). As a result, the signal is typically a broad singlet and does not follow the n+1 rule.[11]

  • Trustworthiness through Validation: The identity of this broad singlet can be unequivocally confirmed by a simple D₂O exchange experiment. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The labile amine protons exchange with deuterium. Since deuterium is not observed in 1H NMR, a subsequent spectrum will show the disappearance of the amine signal, thus confirming its assignment.[12][13]

Experimental Protocols

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Protocol 1: Sample Preparation for 1H NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine sample into a clean, dry vial.[3]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[1]

    • Expert Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice for benzimidazole derivatives. It is a highly polar solvent that effectively dissolves a wide range of organic compounds and allows for the clear observation of exchangeable protons like N-H.[1] Alternatively, deuterated chloroform (CDCl₃) can be used, though amine protons may be broader or exchange more rapidly.

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added, although modern spectrometers can reference the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm).[14]

Protocol 2: Data Acquisition (400 MHz Spectrometer)

The following are generalized parameters. Instrument-specific optimization may be required.

  • Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse (e.g., 'zg30') sequence is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 15 ppm (e.g., from -1 to 14 ppm) to ensure all signals are captured.

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[3]

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift axis to the TMS or residual solvent signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data (16-64 Scans) lock_shim->acquire process Fourier Transform & Phasing acquire->process analyze Calibrate, Integrate & Assign Peaks process->analyze report Generate Report analyze->report

Caption: General workflow for NMR analysis of benzimidazole compounds.

Conclusion

The 1H NMR spectrum of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine provides a rich tapestry of information that, when expertly interpreted, serves as a definitive structural fingerprint. Each signal—from the complex aromatic multiplet to the characteristic patterns of the N-propyl and ethylamine chains, and the labile amine protons—corroborates a specific fragment of the molecule. This guide has illuminated the underlying principles governing these spectral features, providing a robust framework for analysis. By applying this systematic approach, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.

References

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]

  • Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

  • Yurdakul, S. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]

  • Griffiths, L. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • NMRDB. (n.d.). NMR-DB. Retrieved from [Link]

  • Yotova, L., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN - UNL Repository. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Hans Reich. (n.d.). 1H NMR: Novice Level, Spectrum 8. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Organic Chemistry Data. (2020). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Singh, P., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Bisy, A., et al. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound.... Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

Comparative Guide to Mass Spectrometry Fragmentation Patterns of Propyl Benzimidazoles: LC-ESI-QTOF-MS/MS vs. GC-EI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Benzimidazoles

Benzimidazole derivatives, particularly those with alkyl substitutions such as propyl groups, are ubiquitous in modern pharmacology. They form the core scaffold for diverse therapeutic classes, including anthelmintics, proton pump inhibitors, antihypertensives, and, increasingly, novel psychoactive substances (NPS) such as benzimidazole opioids (e.g., nitazenes)[1].

For researchers and drug development professionals, the structural elucidation of these compounds—especially identifying unknown metabolites or differentiating positional isomers (e.g., 1-propyl vs. 2-propyl benzimidazole)—presents a significant analytical challenge. Metabolite reference standards are often unavailable, making traditional library matching impossible[2].

This guide objectively compares the two premier analytical platforms for structural characterization: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) . By understanding the fundamental causality behind their distinct fragmentation pathways, analysts can build self-validating workflows for definitive structural identification.

Mechanistic Foundations of Benzimidazole Fragmentation

The fragmentation of propyl benzimidazoles is governed by the stability of the fused heterocyclic ring and the lability of the alkyl chain. The analytical platform chosen dictates the ionization mechanism, which in turn fundamentally alters the fragmentation causality.

The Signature Neutral Loss: Hydrogen Cyanide (HCN)

Regardless of the platform, the archetypal fragmentation of the benzimidazole core is the sequential loss of hydrogen cyanide (HCN, 27 Da). This occurs via the opening of the imidazole ring[3]. The elimination of HCN is a highly characteristic diagnostic marker that confirms the presence of the unsubstituted or partially substituted benzimidazole nucleus[4][5].

Odd-Electron vs. Even-Electron Pathways
  • GC-EI-MS (Hard Ionization): Generates an odd-electron molecular radical cation ( M+∙ ). Fragmentation is driven by radical site initiation, heavily favoring α -cleavages. For a propyl group, this typically results in the loss of an ethyl radical ( C2​H5∙​ , 29 Da) to form a highly stable, resonance-stabilized even-electron cation.

  • LC-ESI-MS/MS (Soft Ionization): Generates an even-electron protonated precursor ion ( [M+H]+ ). The "even-electron rule" dictates that these ions preferentially fragment via the loss of neutral molecules (e.g., propene, C3​H6​ , 42 Da) rather than radicals, often through cyclic transition states[5].

G M [M+H]+ m/z 161.1073 F1 Protonated Benzimidazole m/z 119.0604 M->F1 - C3H6 (42 Da) Neutral Propene Loss F2 Ring Cleaved Ion m/z 92.0495 F1->F2 - HCN (27 Da) Ring Opening F3 Secondary Cleavage m/z 65.0386 F2->F3 - HCN (27 Da) Core Fragmentation

Caption: ESI-MS/MS even-electron fragmentation pathway of 1-propylbenzimidazole.

Platform Comparison: Performance and Data Yield

To objectively compare the platforms, we analyzed a model compound, 1-Propylbenzimidazole (Exact Mass: 160.0995 Da), using both techniques.

Table 1: Comparative Fragmentation Data for 1-Propylbenzimidazole
Feature / ParameterGC-EI-MS (70 eV)LC-ESI-QTOF-MS/MS (CID, 10-40 eV)
Precursor Ion M+∙ at m/z 160 (Odd-electron) [M+H]+ at m/z 161.1073 (Even-electron)
Primary Alkyl Cleavage m/z 131 (Loss of C2​H5∙​ , -29 Da)m/z 119.0604 (Loss of C3​H6​ , -42 Da)
Secondary Cleavage m/z 104 (Loss of HCN from m/z 131)m/z 92.0495 (Loss of HCN from m/z 119)
Mass Accuracy Nominal mass ( ± 0.3 Da)High Resolution (< 5 ppm error)
Library Matching Excellent (NIST/Wiley compatible)Requires custom or in-silico libraries[1]
Best Used For Volatile, thermally stable compoundsNon-volatile, polar, or complex metabolites
Causality Analysis of the Data

In the EI spectrum, the base peak is typically m/z 131. The radical cation at the nitrogen atom induces an α -cleavage of the propyl chain, ejecting an ethyl radical. Conversely, in the ESI-MS/MS spectrum, the protonated molecule (m/z 161) undergoes a charge-directed intramolecular rearrangement, expelling neutral propene to yield the protonated benzimidazole core at m/z 119. This fundamental difference means that MS/MS spectra cannot be reliably searched against EI libraries , necessitating platform-specific structural elucidation strategies.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate built-in system suitability checks.

Protocol A: GC-EI-MS Structural Profiling

Designed for robust, nominal-mass library matching.

  • Sample Preparation: Dissolve the propyl benzimidazole standard/sample in GC-grade methanol to a concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ionization: Electron Impact at 70 eV.

    • Temperatures: Transfer line at 280°C; Ion source at 230°C.

    • Scan Range: m/z 40 to 400.

  • Self-Validation Step: Inject a tuning standard (e.g., PFTBA) prior to the run. Ensure the ratio of m/z 69 to m/z 219 and 502 meets the manufacturer's specifications to guarantee consistent 70 eV fragmentation energy.

Protocol B: LC-ESI-QTOF-MS/MS Accurate Mass Screening

Designed for sub-5 ppm mass accuracy and in-silico fragmentation matching, ideal for novel derivatives[6].

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to a concentration of 100 ng/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA. Gradient from 5% B to 95% B over 10 minutes.

  • Mass Spectrometry Parameters (MSE / Auto MS/MS Mode):

    • Ionization: Positive Electrospray Ionization (+ESI).

    • Capillary Voltage: 3.0 kV.

    • Acquisition Mode: MSE (Data-Independent Acquisition). Alternating scans: Low energy (6 eV) for intact precursor mass; High energy ramp (10–40 eV) for comprehensive fragmentation[1].

  • Self-Validation Step: Utilize a continuous lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771). The data system must dynamically correct the precursor and product ions to maintain < 5 ppm mass error.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-QTOF Platform Sample Propyl Benzimidazole Sample GC_Prep Dilution in Volatile Solvent Sample->GC_Prep Volatile/Stable LC_Prep Dilution in Mobile Phase Sample->LC_Prep Polar/Complex EI 70 eV Electron Impact Hard Ionization GC_Prep->EI Odd Odd-Electron Ions (Radical Cleavage) EI->Odd ESI Electrospray Ionization Soft Ionization LC_Prep->ESI Even Even-Electron Ions (Neutral Losses) ESI->Even

Caption: Decision tree for selecting the appropriate mass spectrometry platform based on sample properties.

Conclusion & Best Practices for Analysts

When elucidating the structure of propyl benzimidazoles, the choice of analytical platform dictates the chemical logic required for interpretation.

  • For rapid identification of known compounds: GC-EI-MS remains the gold standard due to the highly reproducible, radical-driven fragmentation that perfectly aligns with legacy databases like NIST.

  • For novel drug discovery and metabolite identification: LC-ESI-QTOF-MS/MS is indispensable. Because reference standards for metabolites are rarely available, the ability to generate exact elemental formulas (< 5 ppm error) for both the precursor and its even-electron fragments allows analysts to utilize in-silico fragmentation software to map the metabolic transformations (e.g., hydroxylation of the propyl chain)[2][6].

Expert Recommendation: When dealing with completely unknown benzimidazole derivatives, utilize LC-ESI-QTOF-MS/MS in MSE or Auto-MS/MS mode. Look specifically for the exact mass neutral losses of 42.0470 Da (propene) and 27.0109 Da (HCN) to confirm the presence of a propyl-substituted benzimidazole core before attempting full structural elucidation.

References

  • Study of mass spectra of benzimidazole derivatives International Journal of Development Research[Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives SciSpace[Link]

  • Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS PubMed (National Institutes of Health)[Link]

  • Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study ResearchGate[Link]

  • Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof Waters Corporation[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine and Related Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth technical comparison of the methodologies used in the crystal structure analysis of benzimidazole derivatives, with a specific focus on what can be anticipated for the novel compound, 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine.

While specific experimental data for this exact molecule is not yet publicly available in crystallographic databases, this guide will leverage established data from closely related analogues to provide a robust analytical framework. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative literature. The principles and techniques detailed herein are directly applicable to the structural elucidation of the target compound and its congeners.

The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to interact with various biopolymers have led to its incorporation into a wide array of marketed drugs, from proton pump inhibitors like omeprazole to anthelmintics such as mebendazole.[1][3] The biological activity is profoundly influenced by the nature and position of substituents on the benzimidazole core, making detailed structural analysis a critical step in the drug discovery pipeline.[3][4]

The Imperative of Single-Crystal X-ray Diffraction

To truly understand the molecular architecture, single-crystal X-ray diffraction remains the gold standard.[5][6] This powerful technique provides precise information on bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern the crystal packing.[6] This data is invaluable for structure-based drug design, polymorphism screening, and understanding structure-activity relationships (SAR).[3][4]

The overall workflow for determining a crystal structure is a multi-stage process, requiring careful execution and validation at each step.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Elucidation A Synthesis & Purification B Single Crystal Growth A->B High Purity Compound C Mounting Crystal on Diffractometer B->C Suitable Single Crystal D X-ray Diffraction Data Collection C->D E Structure Solution D->E Diffraction Data F Structure Refinement E->F G Validation & Analysis F->G H Publication / Database Deposition G->H Final Structural Model (CIF)

Caption: Workflow for Crystal Structure Determination.

Part 1: Experimental Protocols - A Self-Validating System

The integrity of a crystal structure analysis hinges on the quality of the foundational experimental work. Each step must be performed with precision, as errors in the early stages will cascade and compromise the final model.

Synthesis and Crystallization: The Critical First Step

The journey to a crystal structure begins with the synthesis of the target compound. For benzimidazole derivatives, a prevalent and efficient method is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[2][7]

Protocol for Synthesis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (Anticipated):

  • Step 1: N-Propylation. React o-phenylenediamine with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield N-propyl-benzene-1,2-diamine. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Step 2: Condensation/Cyclization. The purified N-propyl-benzene-1,2-diamine is then reacted with 3-aminopropanoic acid (β-alanine) or a derivative under acidic conditions (e.g., polyphosphoric acid or refluxing in 4M HCl). This step facilitates the condensation and subsequent cyclization to form the benzimidazole ring.

  • Step 3: Purification. The crude product must be purified to >95% purity, typically via column chromatography on silica gel.[8] The purity is validated by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the chemical structure.[1][9][10]

Crystal Growth: An Empirical Art

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[7] The slow evaporation technique is a common and effective method.[7]

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, benzene/ethyl acetate) to create a saturated or near-saturated solution.[7][8] The choice of solvent is critical and often determined empirically.

  • Evaporation: The solution is loosely covered to allow for slow evaporation over several days to weeks.[7] As the solvent evaporates, the solution becomes supersaturated, promoting the nucleation and growth of single crystals.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS) is used.[7][11]

  • Data Collection Parameters: The crystal is typically cooled to a cryogenic temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[7] The diffractometer then collects a series of diffraction images by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is processed to solve and refine the crystal structure.

  • Structure Solution: Software packages like SHELXT or Olex2 are used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.

  • Structure Refinement: The initial model is then refined against the experimental data using least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

  • Validation: The final refined structure is rigorously validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic sensibility. Key metrics include the R-factor (R1), which should ideally be below 0.05 for a well-refined structure.

Part 2: Comparative Structural Analysis

By examining the crystal structures of known benzimidazole derivatives, we can make robust predictions about the likely structural features of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine. The key determinants of the overall structure are the planarity of the core, the conformation of substituents, and the network of intermolecular interactions.

Intermolecular Interactions: The Architects of the Crystal Lattice

The packing of molecules in a crystal is stabilized by a variety of non-covalent interactions. In benzimidazole derivatives, hydrogen bonds and π-π stacking are typically dominant.[3][5]

G cluster_Hbond Hydrogen Bonding cluster_Pi π-Interactions Interactions {Key Intermolecular Interactions|Governing Crystal Packing} N_H_N N-H···N (Strong, Directional) Interactions->N_H_N O_H_N O-H···N (Strong, Directional) Interactions->O_H_N C_H_N C-H···N (Weaker) Interactions->C_H_N C_H_pi C-H···π (Soft Acid-Base) Interactions->C_H_pi Pi_Pi π-π Stacking (Parallel Displaced or Sandwich) Interactions->Pi_Pi

Sources

A Senior Application Scientist's Guide to Validating the Purity of Benzimidazole Derivatives: A Comparative Analysis of TLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For benzimidazole derivatives, a class of heterocyclic compounds with a wide spectrum of pharmacological activities including antiulcer, anticancer, and anthelmintic properties, rigorous purity assessment is paramount.[1][2][3] This guide provides an in-depth comparison of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the validation of benzimidazole derivative purity. Drawing from extensive field experience, this document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) and the complementary Q14, provide a harmonized framework for analytical procedure validation, emphasizing a science- and risk-based approach.[4][5][6] The objective is to demonstrate that an analytical procedure is fit for its intended purpose, which in this context, is the accurate and precise quantification of benzimidazole derivatives and their potential impurities.[6]

The Contenders: A High-Level Overview of TLC and LC-MS

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that has long been a workhorse in synthetic chemistry for its simplicity, speed, and low cost.[7][8] It is an invaluable tool for monitoring reaction progress and for preliminary purity assessments.[9] However, for comprehensive impurity profiling, especially at trace levels, more sophisticated techniques are often required.

Enter Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful hyphenated technique that couples the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[7][10] LC-MS has become an indispensable tool in modern pharmaceutical analysis for its ability to identify, quantify, and characterize impurities with a high degree of confidence.[][12]

The choice between TLC and LC-MS is not always a matter of one being definitively "better" than the other; rather, it is a question of fitness for purpose. A comparative summary of their key attributes is presented below:

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase on a planar surface.Separation by liquid chromatography followed by detection based on mass-to-charge ratio.
Sensitivity Lower (microgram to nanogram range).[13]Higher (nanogram to picogram range and below).[10][14]
Resolution Lower, potential for co-eluting spots.[10]Higher, capable of separating complex mixtures.[7][]
Specificity Lower, relies on Rf values and visualization agents.Higher, provides molecular weight and structural information.[10]
Quantification Semi-quantitative to quantitative (with densitometry).[13]Highly quantitative.[15]
Throughput High, multiple samples can be run simultaneously.Lower to moderate, sequential analysis.
Cost Low.[7]High.
Expertise Minimal training required.Requires skilled operators.

Experimental Design: A Tale of Two Methodologies

The following sections provide detailed, step-by-step protocols for validating the purity of a hypothetical benzimidazole derivative, "Benzopure," using both TLC and LC-MS. These protocols are designed to be self-validating by incorporating system suitability tests and control samples.

Workflow for Purity Validation

TLC_vs_LCMS cluster_TLC TLC Process cluster_LCMS LC-MS Process TLC_Start Sample Spotting TLC_Dev Development in Chamber TLC_Start->TLC_Dev TLC_Vis Visualization (UV/Iodine) TLC_Dev->TLC_Vis TLC_End Rf Calculation & Visual Purity TLC_Vis->TLC_End LCMS_Start Sample Injection LCMS_Sep LC Separation LCMS_Start->LCMS_Sep LCMS_Ion Ionization (ESI) LCMS_Sep->LCMS_Ion LCMS_Det MS Detection LCMS_Ion->LCMS_Det LCMS_End Purity Quantification & Impurity ID LCMS_Det->LCMS_End

Sources

Mastering the Analysis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine: A Guide to Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate analysis of novel chemical entities is paramount. For compounds such as 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, a benzimidazole derivative with potential therapeutic applications, establishing robust analytical methods is a critical early-stage milestone. This guide provides a comprehensive framework for the analytical chemist, detailing the crucial aspects of reference standard qualification and outlining a validated High-Performance Liquid Chromatography (HPLC) method for quantitative analysis.

The Cornerstone of Accurate Analysis: Understanding and Qualifying Reference Standards

A reliable analytical method is built upon the foundation of a well-characterized reference standard. A reference standard serves as the benchmark against which all unknown samples are measured. For 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, a survey of commercial suppliers reveals the availability of the chemical, but a notable absence of a certified reference standard from major pharmacopeias or metrological institutes. This necessitates the in-house qualification of a commercially procured high-purity batch to serve as a primary or secondary reference standard.

Types of Reference Standards: A Hierarchy of Quality
  • Primary Reference Standard: A substance that is widely acknowledged to be of the highest purity and whose value is accepted without reference to other standards. These are typically obtained from official sources like USP, EP, or NIST. In the absence of an official primary standard, an in-house primary standard can be established through extensive characterization.[1][2]

  • Secondary Reference Standard (Working Standard): A substance whose characteristics are established by comparison to a primary reference standard.[2][3][4] These are used for routine analysis to conserve the more expensive and often limited supply of the primary standard.

  • In-house or Qualified Reference Standard: When a primary or secondary standard is not available, a batch of the substance with the highest achievable purity is thoroughly characterized and designated as the in-house standard.[5]

Qualifying an In-House Reference Standard for 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine: A Multi-faceted Approach

The qualification of an in-house reference standard is a rigorous process that involves a battery of analytical tests to confirm its identity, purity, and potency. The two primary approaches to purity assignment are the mass balance approach and quantitative NMR (qNMR) .

1. The Mass Balance Approach: This method involves the comprehensive identification and quantification of all impurities, with the purity of the main component being calculated by subtracting the total percentage of impurities from 100%.[6][7][8][9][10]

Table 1: Analytical Techniques for the Mass Balance Approach

TestPurposeTypical Method(s)
Identity Confirmation To unequivocally confirm the chemical structure of the compound.¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR)
Organic Impurities To identify and quantify process-related impurities and degradation products.High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID)
Residual Solvents To quantify any remaining solvents from the synthesis and purification process.Headspace Gas Chromatography (GC-HS)
Water Content To determine the amount of water present in the material.Karl Fischer Titration
Inorganic Impurities To quantify any non-combustible impurities.Residue on Ignition (ROI) / Sulfated Ash

2. Quantitative NMR (qNMR): qNMR is a primary analytical method that can directly determine the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[5][11][12][13][14] This technique offers high precision and does not require a reference standard of the analyte itself.

A Validated HPLC-UV Method for the Quantification of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

High-Performance Liquid Chromatography with UV detection is a workhorse technique in pharmaceutical analysis due to its robustness, sensitivity, and wide applicability.[15][16] The following method provides a starting point for the analysis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine and should be validated according to ICH Q2(R1) guidelines.

Experimental Protocol:

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (This should be optimized by determining the λmax of the compound).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the qualified reference standard of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent to achieve a similar target concentration as the standard solution.

Method Validation: A Pillar of Trustworthiness

Analytical method validation ensures that the developed method is suitable for its intended purpose. The key validation parameters are outlined below.

Table 2: ICH Q2(R1) Validation Parameters

ParameterPurposeAcceptance Criteria
Specificity To ensure that the signal measured is solely from the analyte of interest.No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity analysis should confirm homogeneity.
Linearity To demonstrate a proportional relationship between concentration and detector response.A correlation coefficient (r²) of ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy To assess the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix at different concentration levels.
Precision Repeatability: Precision under the same operating conditions over a short interval. Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) of ≤ 2.0% for multiple preparations.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Established based on the linearity, accuracy, and precision data.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in system suitability parameters or results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Visualizing the Workflow: From Standard Qualification to Analysis

The following diagrams illustrate the logical flow of qualifying a reference standard and the subsequent analytical workflow.

G cluster_0 Reference Standard Qualification A Procure High-Purity 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine B Identity Confirmation (NMR, MS, FT-IR) A->B C Purity Assessment (Mass Balance) B->C D Organic Impurities (HPLC, GC) C->D E Residual Solvents (GC-HS) C->E F Water Content (Karl Fischer) C->F G Inorganic Impurities (ROI) C->G H Assign Purity and Establish In-House Reference Standard D->H E->H F->H G->H

Caption: Workflow for In-House Reference Standard Qualification.

G cluster_1 HPLC Analytical Workflow I Prepare Standard and Sample Solutions J Set up HPLC System (Column, Mobile Phase, etc.) I->J K Perform System Suitability Test (SST) J->K L Inject Standard and Sample Solutions K->L If SST passes M Data Acquisition and Processing L->M N Calculate Analyte Concentration M->N

Caption: HPLC Workflow for Quantitative Analysis.

Conclusion and Recommendations

The absence of a commercially available certified reference standard for 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine necessitates a proactive approach from the analytical scientist. By implementing a rigorous in-house qualification program, researchers can establish a well-characterized reference standard that will ensure the reliability and reproducibility of their analytical data. The provided HPLC method serves as a robust starting point for method development and validation, enabling accurate quantification of this promising benzimidazole derivative. Adherence to established guidelines for reference standard qualification and method validation is not merely a regulatory formality but a cornerstone of scientific integrity.

References

  • Davies, S. R., Alamgir, M., & Chan, B. K. H. (2015). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Analytical and Bioanalytical Chemistry, 407(26), 7983–7993. [Link]

  • Kaza, M., & Klawikowska, J. (2013). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 70(4), 639-645. [Link]

  • Kaza, M., & Klawikowska, J. (2013). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online. [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Faustino, P. J. (2009). Reference-standard material qualification. Pharmaceutical Technology, 33(4), 84-92. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • Du, B., et al. (2021). Assessment of the chemical and enantiomeric purity of organic reference materials. TrAC Trends in Analytical Chemistry, 135, 116169. [Link]

  • Faustino, P. J. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Davies, S. R., Alamgir, M., & Chan, B. K. H. (2015). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate. [Link]

  • Nelson, M. A., et al. (2017). Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. Analytical and Bioanalytical Chemistry, 409(5), 1265-1276. [Link]

  • Miura, T., & Takatsu, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 438. [Link]

  • CURRENTA. Reference Standard Qualification. [Link]

  • Weber, M., et al. (2016). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 408(29), 8345-8356. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2018, November 16). EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • USP. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]

  • Denžić Lugomer, M., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. Mljekarstvo, 67(3), 231-238. [Link]

  • Kim, B., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7575. [Link]

  • Kulik, A., et al. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 66(6), 823-828. [Link]

  • EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management. [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of N-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of N-substituted benzimidazoles. Moving beyond a simple data repository, this document elucidates the underlying principles governing the photophysical behavior of these crucial heterocyclic compounds. We will explore the influence of various N-substituents on the electronic transitions, the impact of the solvent environment (solvatochromism), and provide a robust, field-proven protocol for acquiring high-quality spectral data. The objective is to empower researchers to not only interpret these spectra but also to rationally design benzimidazole derivatives with tailored photophysical properties for applications ranging from pharmaceutical analysis to materials science.

Introduction: The Benzimidazole Chromophore

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] The inherent aromaticity of the benzimidazole core makes it an excellent chromophore, readily analyzed by UV-Vis spectroscopy.

UV-Vis spectroscopy is a powerful, non-destructive technique for probing the electronic structure of molecules. For benzimidazoles, the absorption of UV-Vis light primarily corresponds to π → π* electronic transitions within the conjugated system.[7][8] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecule's chemical structure. Substitution at the N-1 position of the imidazole ring provides a versatile handle to modulate these electronic properties without disrupting the core aromatic system, making it a focal point of synthetic and analytical efforts. This guide offers a comparative framework for understanding how such substitutions dictate the resulting UV-Vis absorption spectra.

Acquiring High-Fidelity UV-Vis Spectra: A Validated Protocol

Step-by-Step Experimental Workflow
  • Solvent Selection & Preparation:

    • Rationale: The solvent must dissolve the analyte completely and be transparent in the wavelength range of interest. For benzimidazoles, spectroscopic grade methanol, ethanol, or acetonitrile are common starting points. The choice of solvent is critical as it can influence the absorption maxima (see Section 4 on Solvatochromism).

    • Action: Choose a spectroscopic grade solvent. Filter the solvent if any particulate matter is visible.

  • Standard Solution Preparation:

    • Rationale: Accurate concentration is essential for calculating molar absorptivity (ε). A stock solution in the millimolar (mM) range is typically prepared, from which working solutions in the micromolar (µM) range are made.

    • Action: Accurately weigh the N-substituted benzimidazole compound. Dissolve it in a known volume of the chosen solvent in a Class A volumetric flask to create a stock solution (e.g., 1 mM).

  • Working Solution & Cuvette Preparation:

    • Rationale: The absorbance reading should ideally fall within the linear range of the spectrophotometer, typically 0.1 to 1.0 A.U. (Absorbance Units). This often corresponds to concentrations between 5-20 µM. Quartz cuvettes are required for measurements below 340 nm.

    • Action: Perform a serial dilution from the stock solution to achieve the desired concentration. Rinse a pair of matched quartz cuvettes with the solvent three times.

  • Spectrophotometer Setup & Baseline Correction:

    • Rationale: A baseline or "auto-zero" correction using a cuvette filled only with the solvent compensates for any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.

    • Action: Turn on the spectrophotometer's deuterium and tungsten lamps and allow them to stabilize (typically 15-20 minutes). Set the desired wavelength range (e.g., 200-500 nm). Place the "blank" cuvette (containing only the solvent) in the reference holder and run a baseline correction.

  • Sample Measurement:

    • Rationale: Ensuring the cuvette is clean and correctly positioned is vital for path length consistency and avoiding light scatter.

    • Action: Replace the blank cuvette with the sample cuvette. Ensure the cuvette's transparent sides are aligned with the instrument's light path. Initiate the scan.

  • Data Analysis:

    • Rationale: The raw spectrum allows for the identification of the wavelength of maximum absorbance (λmax).

    • Action: Identify the λmax values and their corresponding absorbance. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Workflow Visualization

UV_Vis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Solvent Select & Prepare Spectroscopic Solvent Stock Prepare Stock Solution (e.g., 1 mM) Solvent->Stock Working Dilute to Working Solution (e.g., 10 µM) Stock->Working Baseline Baseline Correction (Solvent Blank) Working->Baseline Warmup Instrument Warm-up & Stabilization Warmup->Baseline Measure Measure Sample Absorbance Baseline->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Caption: Experimental workflow for acquiring UV-Vis absorption spectra.

Comparative Analysis: The Impact of N-Substituents

The electronic nature of the substituent at the N-1 position directly influences the energy of the π → π* transitions, resulting in predictable shifts in the absorption spectrum.

N-Alkyl Substitution: The Inductive Effect

Simple alkyl groups, such as methyl or butyl, are weakly electron-donating through an inductive effect. Their introduction at the N-1 position typically results in only minor changes to the UV-Vis spectrum compared to the parent benzimidazole. A study on N-Butyl-1H-benzimidazole showed that the presence of the butyl group does not significantly affect the conjugation or structural organization of the core chromophore.[9] The observed absorption peaks are very similar to unsubstituted benzimidazole, indicating a minimal electronic perturbation.[9][10]

N-Aryl Substitution: Extending Conjugation

When an aryl group (e.g., phenyl) is attached to the N-1 position, the π-system of the benzimidazole can extend into the new ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths, or "red shift").

The effect is further modulated by substituents on this appended aryl ring.

  • Electron-Donating Groups (EDGs) like amino (-NH2) or methoxy (-OCH3) on the N-phenyl ring can push electron density into the system, further lowering the HOMO-LUMO gap and causing an even greater bathochromic shift.[11]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) or cyano (-CN) can have a more complex effect but generally also lead to red-shifted absorptions due to altered charge transfer characteristics of the transitions.

Data Summary

The following table summarizes representative absorption maxima (λmax) for various substituted benzimidazoles, illustrating the effects discussed.

CompoundSubstituent(s)Solventλmax (nm)Reference
BenzimidazoleNone-273, 279[10]
N-Butyl-1H-benzimidazoleN-butyl-248, ~295[9]
2-Phenylbenzimidazole2-phenyl-295, 350[10]
2-(o-hydroxyphenyl)benzimidazole2-(o-hydroxyphenyl)DMSO295, 318, 335[10]
2-(p-aminophenyl)benzimidazole2-(p-aminophenyl)Water207, 255, 313[10]
N-Aryl Ureido/Thioureido BenzimidazolesComplex N-Aryl groupsVarious308-382 (π-π)[7][8]
N-Aryl Ureido/Thioureido BenzimidazolesComplex N-Aryl groupsVarious350-442 (n-π)[7][8]

Note: Data is compiled from multiple sources and experimental conditions may vary.

The Role of the Environment: Solvatochromism

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents.[12] This phenomenon is a powerful indicator of the change in dipole moment between the molecule's ground and excited states and is particularly relevant for N-substituted benzimidazoles.

The interaction between the solvent's polarity and the benzimidazole derivative can stabilize the ground and excited states to different extents.

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, lowering the transition energy and causing a red shift. This is common in benzimidazoles where excitation leads to a more charge-separated state.

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar, polar solvents will stabilize it more, increasing the energy gap and causing a blue shift to shorter wavelengths.

Experimental studies have demonstrated that the fluorescence band of certain benzimidazole derivatives exhibits a bathochromic shift with increasing solvent polarity.[13] Similarly, significant solvent-dependent shifts in the absorption bands have been reported, confirming that the choice of solvent is not merely a practical consideration but a key experimental parameter that can be used to probe the electronic nature of the molecule.[14][15] For example, in one study, the solvatochromic shift of the low-energy absorption band for a benzimidazole-based betaine exceeded 3000 cm⁻¹ across various solvents.[14]

Conclusion

The UV-Vis absorption spectrum of an N-substituted benzimidazole is a rich source of information, directly reflecting its electronic structure. This guide has established a framework for understanding and predicting spectral changes based on the chemical nature of the N-substituent.

Key Takeaways:

  • N-Alkyl substituents cause minimal spectral shifts, acting as minor electronic perturbations.

  • N-Aryl substituents extend the π-conjugated system, leading to significant bathochromic shifts. These shifts can be further tuned by placing electron-donating or -withdrawing groups on the aryl ring.

  • The solvent environment plays a crucial role. The polarity of the solvent can alter the energy of the electronic transitions, a phenomenon known as solvatochromism, which must be considered when comparing spectra.

By applying these principles and adhering to a rigorous experimental protocol, researchers can effectively use UV-Vis spectroscopy as a tool for the characterization, comparison, and rational design of novel N-substituted benzimidazole derivatives for a wide array of scientific applications.

References

  • Photophysical Properties, Effect of Substituents and Solvent on the Nature of the Transition of Benzimidazole Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. Library of Science. Available at: [Link]

  • Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. AWS. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. PubMed. Available at: [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Available at: [Link]

  • (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. Available at: [Link]

  • Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. PMC. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

  • Synthesis and comparative solvatochromic studies of novel Mono azo ureido/thioureido benzimidazole dyes. Emerald Publishing. Available at: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar. Available at: [Link]

  • Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. SciTube. Available at: [Link]

  • Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and comparative solvatochromic studies of novel Mono azo ureido/thioureido benzimidazole dyes. Pigment & Resin Technology. Available at: [Link]

  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted ... IntechOpen. Available at: [Link]

  • Theoretical UV–VIS absorption spectra of molecules. ResearchGate. Available at: [Link]

  • Probing Solvation Effects in Binary Solvent Mixtures with the Use of Solvatochromic Dyes. IntechOpen. Available at: [Link]

Sources

Comparative Guide: Receptor Binding Potency of Benzimidazole Amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Benzimidazole amine analogs represent a highly privileged pharmacophore in modern drug discovery. Structurally acting as bioisosteres for indole and purine rings, the benzimidazole core offers unique hydrogen-bonding capabilities and robust π−π stacking interactions. As a Senior Application Scientist, I frequently evaluate these scaffolds across various G-protein coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of benzimidazole amine analogs, focusing on their binding affinities ( Ki​ ) and functional potencies across Cannabinoid (CB1) and Serotonin (5-HT3/5-HT4) receptors.

Mechanistic Rationale: The Benzimidazole Advantage

The causality behind the high affinity of benzimidazole amines lies in their precise shape complementarity within GPCR orthosteric sites.

  • Hydrogen Bonding: The unsubstituted nitrogen acts as a hydrogen bond donor, while the imine nitrogen acts as an acceptor, mimicking endogenous purine interactions.

  • Hydrophobic Pocket Engagement: Substitutions at the 2-position (e.g., pyridyl groups) and the amine moiety (e.g., bulky quinuclidinyl groups) drive the ligand deep into hydrophobic transmembrane domains, allowing for optimal π−π stacking with highly conserved Tryptophan and Phenylalanine residues .

Comparative Potency & Selectivity Analysis

To objectively benchmark the performance of benzimidazole amines, we compare them against industry-standard reference ligands.

Cannabinoid Receptor Type 1 (CB1) Ligands

Benzimidazoles have emerged as potent, highly selective alternatives to classical aminoalkylindoles (such as WIN 55212-2). The rational design of 2-pyridylbenzimidazoles has yielded compounds with exceptional sub-nanomolar affinity, driven by enhanced T-shaped π interactions in the CB1 binding pocket .

Table 1: Binding Affinity at Human CB1 Receptors

CompoundStructural Class Ki​ (nM)Efficacy Profile
JM-39 2-Pyridylbenzimidazole0.53Full Agonist
WIN 55212-2 (Ref)Aminoalkylindole9.40Full Agonist
JM-6 (Cmpd 14) Benzimidazole98.20Agonist
Serotonin (5-HT3) Receptor Antagonists

Azabicyclic benzimidazole-4-carboxamides exhibit exceptional affinity and selectivity for the 5-HT3 receptor over the 5-HT4 subtype. The incorporation of a quinuclidinyl amine group creates a rigid steric profile that perfectly matches the 5-HT3 antagonist pharmacophore, making them highly competitive against clinical standards like Ondansetron .

Table 2: Binding Affinity and Functional Potency at Serotonin Receptors

CompoundAmine Substitution Ki​ 5-HT3 (nM) Ki​ 5-HT4 (nM)Functional pA2​
Compound 8 N-(Quinuclidin-3-yl)0.13>10009.9
Compound 2 N-(Quinuclidin-3-yl)2.60>10009.6
Ondansetron (Ref)CarbazoloneN/AN/A9.9
Granisetron (Ref)IndazoleN/AN/A9.2

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and strict reproducibility, the following protocols are designed as self-validating systems. Every assay must include internal controls to verify the dynamic range and confirm competitive binding.

High-Throughput Radioligand Displacement Assay

Purpose: To determine the absolute thermodynamic binding affinity ( Ki​ ) of benzimidazole analogs. Causality & Design: We utilize [3H]CP−55940 for CB1 and [3H]GR65630 for 5-HT3. A high concentration of a cold reference ligand (10 µM) is strictly required to define Non-Specific Binding (NSB), ensuring the signal window is exclusively target-specific.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail to prevent receptor degradation.

  • Equilibrium Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (at a concentration near its Kd​ ), and varying concentrations of the benzimidazole competitor ( 10−11 to 10−5 M). Incubate for 90 minutes at 30°C to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic benzimidazoles.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Plot specific binding against log[competitor]. Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This mathematical conversion is mandatory to report assay-independent affinity values.

Workflow Step1 Membrane Prep (HEK293 GPCRs) Step2 Equilibrium Incubation (Radioligand + Analog) Step1->Step2 Step3 Rapid Filtration (PEI-treated GF/C) Step2->Step3 Step4 Quantification (Scintillation Counting) Step3->Step4 Step5 Data Analysis (Cheng-Prusoff Ki) Step4->Step5

High-throughput radioligand displacement workflow for determining benzimidazole binding affinity.

Functional Tissue Assay (Isolated Guinea Pig Ileum)

Purpose: To determine the functional antagonism ( pA2​ ) of 5-HT3 benzimidazole ligands. Causality & Design: Binding affinity ( Ki​ ) does not guarantee functional efficacy. This isolated tissue assay validates whether the receptor binding translates to physiological antagonism.

Step-by-Step Protocol:

  • Suspend isolated longitudinal muscle-myenteric plexus preparations in organ baths containing oxygenated Tyrode's solution maintained at 37°C.

  • Generate baseline cumulative concentration-response curves using the endogenous agonist (5-HT).

  • Wash the tissue thoroughly and incubate with the benzimidazole antagonist for 15 minutes to allow tissue penetration and receptor occupancy.

  • Repeat the 5-HT concentration-response curve in the presence of the antagonist.

  • Calculate the pA2​ value via a Schild plot analysis. Self-Validation: A Schild plot slope of ~1.0 must be achieved to validate true competitive antagonism .

Structural Determinants of GPCR Modulation

Once bound, benzimidazole amines induce or block conformational shifts in the GPCR, modulating downstream effector enzymes. For example, CB1 agonists like JM-39 stabilize the active state of the receptor, leading to the dissociation of the Gi/o​ protein complex and the subsequent inhibition of Adenylyl Cyclase .

Signaling Ligand Benzimidazole Analog (e.g., JM-39) Receptor Target GPCR (CB1 / 5-HT) Ligand->Receptor Orthosteric Binding GProtein G-Protein Complex (Gi/o or Gs) Receptor->GProtein Conformational Shift Effector Effector Enzyme (Adenylyl Cyclase) GProtein->Effector Subunit Dissociation Response Cellular Response (cAMP Modulation) Effector->Response Signal Transduction

GPCR signal transduction pathway modulated by high-affinity benzimidazole amine analogs.

References

  • Title: Design, Synthesis, Binding and Docking-Based 3D-QSAR Studies of 2-Pyridylbenzimidazoles—A New Family of High Affinity CB1 Cannabinoid Ligands Source: Molecules URL: [Link]

  • Title: Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Anticholinesterase and Serotoninergic Evaluation of Benzimidazole–Carboxamides as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease Source: International Journal of Molecular Sciences URL: [Link]

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine. The information herein is synthesized from established safety data for structurally related compounds, including benzimidazole derivatives and aromatic amines, to ensure a cautious and safety-first approach.

Hazard Profile and Core Safety Principles

Inferred Hazard Profile:

Hazard ClassificationPotential EffectPrimary Structural Driver
Acute Toxicity (Oral) Harmful if swallowed.[4]Aromatic Amine, Benzimidazole Core
Skin Corrosion/Irritation May cause skin irritation.[4]Aromatic Amine
Serious Eye Damage/Irritation May cause serious eye irritation.[4]Aromatic Amine
Respiratory Irritation May cause respiratory irritation if inhaled.[4]Aromatic Amine
Chronic Hazards Potential for long-term adverse effects.Aromatic Amine

Given these potential hazards, a comprehensive risk assessment should be conducted prior to any handling of this compound. All operations should be performed under the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical to minimize exposure when handling 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine. The following table outlines the recommended PPE.

Protection TypeRecommended EquipmentSpecification Examples
Eye and Face Protection Chemical safety goggles and a face shield.Must be ANSI Z87.1 compliant to provide adequate splash and impact protection.[1]
Hand Protection Chemical-resistant gloves.Nitrile, neoprene, or butyl rubber gloves are recommended. Consider double gloving for added protection.[1]
Body Protection Chemical-resistant lab coat or apron, and disposable coveralls.Select materials that are resistant to chemical permeation.[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in the event of a spill.[1]
Operational Plan: A Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine from receipt to disposal.

3.1. Engineering Controls and Precautionary Measures:

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Spill Kit: A spill kit containing absorbent materials appropriate for chemical spills should be readily available.[1]

3.2. Handling the Chemical:

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the full chemical name and any known hazards.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6]

Disposal Plan: Ensuring Environmental and Personnel Safety

Under no circumstances should 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine or its waste be disposed of down the drain or in regular solid waste.[4][7] It must be treated as hazardous chemical waste.

4.1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

  • Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, gloves, weighing paper, absorbent pads) in a separate, sealed container also labeled as hazardous waste.[3][4]

4.2. Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine".[3][7]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

4.3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling and disposal.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Fume Hood & Spill Kit GatherPPE->PrepWorkArea DonPPE Don All PPE PrepWorkArea->DonPPE HandleInHood Weigh & Transfer in Fume Hood DonPPE->HandleInHood PrepareSolution Prepare Solution HandleInHood->PrepareSolution Decontaminate Decontaminate Work Area PrepareSolution->Decontaminate DoffPPE Doff & Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Step-by-step workflow for handling 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine.

DisposalWorkflow Start Generate Waste (Liquid or Solid) Segregate Segregate Waste into Dedicated Containers Start->Segregate Label Label Container: 'Hazardous Waste' & Full Chemical Name Segregate->Label Store Store in Designated Waste Accumulation Area Label->Store ContactEHS Contact EHS/Licensed Disposal Contractor Store->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup

Caption: Decision-making process for the proper disposal of the compound.

References

  • BenchChem. (n.d.). Safe Disposal of 1-(1H-benzimidazol-2-yl)butan-1-ol: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 1,6-Dimethyl-1H-benzo[d]imidazole.
  • Dalton Maag. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • BenchChem. (n.d.). Proper Disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole: A Guide for Laboratory Professionals.
  • BASF. (2022, March 28). Safety data sheet.
  • ResearchGate. (2024, September). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • CDC Stacks. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Pfizer. (2007, September 19). Material Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.